Benzyl tetrahydro-2H-pyran-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl Tetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of benzyl tetrahydro-2H-pyran-4-carboxylate, a key intermediate in pharmaceutical and fine chemical synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents predicted spectroscopic information to aid in its characterization.
Core Physicochemical Properties
This compound is a versatile building block in organic synthesis.[1] Its utility is underscored by its ester functionality and the presence of a benzyl group, which allows for various protection and deprotection strategies in multi-step synthetic routes.[1] This compound is primarily utilized as an intermediate in the development of active pharmaceutical ingredients (APIs).[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Tetrahydro-2H-pyran-4-carboxylic acid (Precursor) | Benzyl Benzoate (Related Compound) |
| Molecular Formula | C₁₃H₁₆O₃[1] | C₆H₁₀O₃ | C₁₄H₁₂O₂[2] |
| Molecular Weight | 220.26 g/mol [1] | 130.14 g/mol | 212.24 g/mol [2] |
| CAS Number | 871022-58-1[1] | 5337-03-1[3] | 120-51-4[4] |
| Physical State | Not explicitly found, likely a liquid or low-melting solid | Solid[3] | Colorless, oily liquid or solid flakes[4] |
| Melting Point | Not available | 87 - 89 °C[3] | 17 - 21 °C[4][5] |
| Boiling Point | Not available | 115 °C at 20 mmHg[3] | 323 - 324 °C[4] |
| Density | Not available | Not available | 1.118 g/mL at 20 °C[4] |
| Solubility | Not explicitly found, likely soluble in organic solvents | Soluble in water[6] | Miscible with ethanol, chloroform, and ether; insoluble in water[2][4] |
| Storage Conditions | 2-8°C, dry, sealed[1] | Room Temperature, sealed in dry | Not specified |
Experimental Protocols
A plausible and widely used method for the synthesis of this compound is the Fischer esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol in the presence of an acid catalyst.
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from tetrahydro-2H-pyran-4-carboxylic acid and benzyl alcohol.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
Benzyl alcohol (in large excess, can also act as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask, combine tetrahydro-2H-pyran-4-carboxylic acid and a large excess of benzyl alcohol. The benzyl alcohol can serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Extraction: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the excess benzyl alcohol and any extraction solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
-
Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5H.
-
Benzylic Protons (-CH₂-Ph): A singlet at approximately δ 5.15 ppm, integrating to 2H.
-
Tetrahydropyran Ring Protons:
-
The proton at the C4 position (methine proton, -CH-C=O) is expected to appear as a multiplet around δ 2.5-2.7 ppm.
-
The protons on the carbons adjacent to the oxygen atom (C2 and C6) would likely appear as multiplets in the range of δ 3.4-4.0 ppm.
-
The remaining protons on the tetrahydropyran ring (C3 and C5) would likely appear as multiplets in the range of δ 1.7-2.0 ppm.
-
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (Ester): A signal around δ 174-176 ppm.
-
Aromatic Carbons (Benzyl Group):
-
The quaternary carbon attached to the benzylic group is expected around δ 136 ppm.
-
The other aromatic carbons would appear in the typical range of δ 127-129 ppm.
-
-
Benzylic Carbon (-CH₂-Ph): A signal around δ 66-67 ppm.
-
Tetrahydropyran Ring Carbons:
-
The carbon at the C4 position (-CH-C=O) is expected around δ 40-42 ppm.
-
The carbons adjacent to the oxygen atom (C2 and C6) would likely appear around δ 66-68 ppm.
-
The carbons at the C3 and C5 positions would likely appear around δ 28-30 ppm.
-
Predicted IR Spectrum
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Ether in Tetrahydropyran Ring): A characteristic absorption band around 1100 cm⁻¹.
Safety and Handling
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include working in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and safety glasses.[3] The compound should be stored in a cool, dry, and well-sealed container, with a recommended storage temperature of 2-8°C.[1]
This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in research and development.
References
Benzyl tetrahydro-2H-pyran-4-carboxylate structure
An In-depth Technical Guide to Benzyl Tetrahydro-2H-pyran-4-carboxylate
Introduction
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, combining a stable tetrahydropyran (THP) ring with a benzyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1] The tetrahydropyran moiety is a common feature in many natural products and is often incorporated into drug candidates to modulate properties such as solubility and metabolic stability. The benzyl group, on the other hand, functions as a common and readily cleavable protecting group for the carboxylic acid. This guide provides a comprehensive overview of the compound's structure, properties, synthesis, and applications for professionals in research and drug development.
Chemical Structure and Properties
The molecular structure consists of a tetrahydropyran ring where the carboxylate group is attached at the 4-position. This carboxylate group is esterified with a benzyl group. This arrangement makes it a valuable reagent in drug discovery and for the synthesis of various heterocyclic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 871022-58-1 | [1][2][] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2][4] |
| Molecular Weight | 220.26 g/mol | [1][4] |
| IUPAC Name | benzyl oxane-4-carboxylate | [] |
| Synonyms | Tetrahydro-2H-pyran-4-carboxylic acid benzyl ester | [2][] |
| Purity | Typically ≥95.0% | [1] |
| Storage Conditions | 2-8°C, dry, sealed environment | [1] |
Synthesis
The primary method for synthesizing this compound is through the esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and a suitable solvent such as toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).
-
Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction mixture has cooled to room temperature, it is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
This compound is primarily used as an intermediate or building block in multi-step organic syntheses.[1] Its utility stems from the distinct properties of its constituent parts.
-
As a Protected Carboxylic Acid: The benzyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl group to liberate the free carboxylic acid without affecting many other functional groups.
-
As a Tetrahydropyran Building Block: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework for orienting other functional groups to interact with biological targets.
-
Intermediate for API Synthesis: The compound is listed as a reagent for drug discovery and neurological research.[1] The free carboxylic acid (after deprotection) or the ester itself can be used in further transformations like amide bond formation or reduction to an alcohol, enabling the synthesis of a diverse array of more complex molecules.
Caption: Logical relationships showing the compound as a versatile chemical intermediate.
Spectroscopic and Analytical Data
While specific, experimentally verified spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Expected Signals | Notes |
| ¹H NMR | δ 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.δ 5.1 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).δ 3.4-4.0 ppm (m, 4H): Protons on the tetrahydropyran ring adjacent to the oxygen atom (-O-CH₂-).δ 2.5-2.7 ppm (m, 1H): Methine proton at the 4-position of the ring (-CH-COO-).δ 1.7-1.9 ppm (m, 4H): Methylene protons on the tetrahydropyran ring (-CH₂-). | Chemical shifts are approximate and depend on the solvent used. |
| ¹³C NMR | δ ~175 ppm: Carbonyl carbon of the ester.δ 128-136 ppm: Aromatic carbons of the benzyl group.δ ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).δ ~66 ppm: Carbons on the tetrahydropyran ring adjacent to the oxygen.δ ~40 ppm: Methine carbon at the 4-position of the ring.δ ~28 ppm: Methylene carbons on the tetrahydropyran ring. | Provides a carbon framework consistent with the proposed structure. |
| IR (Infrared) | ~1735 cm⁻¹: Strong C=O stretch of the ester.~1100-1250 cm⁻¹: C-O stretching vibrations (ester and ether).~2850-3000 cm⁻¹: C-H stretches of aliphatic and aromatic groups. | Confirms the presence of key functional groups. |
Biological Context
There is no specific biological activity reported for this compound itself, as it is primarily regarded as a synthetic intermediate. However, the broader class of pyran and benzopyran derivatives exhibits a wide range of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[5][6] The presence of this compound in catalogues for "Neurological Research Reagents" suggests its utility in constructing novel molecules aimed at targets within the central nervous system. The development of new compounds from this building block could lead to the discovery of novel therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Benzyl Tetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate, a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document details the primary synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this target molecule.
Introduction
This compound is a heterocyclic compound featuring a tetrahydropyran ring, a common motif in numerous bioactive molecules that can enhance pharmacokinetic properties such as solubility and metabolic stability. The benzyl ester functionality serves as a versatile protecting group for the carboxylic acid, which can be selectively removed under various conditions during multi-step syntheses of complex pharmaceutical ingredients. This guide will focus on the most common and commercially viable method for its preparation.
Synthetic Pathways
The most prevalent and well-documented synthesis of this compound is a multi-step process that begins with the construction of the tetrahydropyran-4-carboxylic acid core, followed by esterification with benzyl alcohol.
Synthesis of Tetrahydropyran-4-carboxylic Acid
The formation of the tetrahydropyran ring is typically achieved through a cyclization reaction involving diethyl malonate and bis(2-chloroethyl) ether. This is followed by hydrolysis and a controlled decarboxylation to yield the key intermediate, tetrahydropyran-4-carboxylic acid.
Esterification to this compound
With tetrahydropyran-4-carboxylic acid in hand, the final step is the esterification with benzyl alcohol. Several standard methods can be employed for this transformation, including Fischer esterification, reaction with benzyl bromide, or the Mitsunobu reaction. The Fischer esterification, being a classic and straightforward method, is detailed below.
Experimental Protocols
The following protocols are based on established procedures and should be adapted and optimized for specific laboratory conditions.
Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
To the stirred solution at room temperature, add diethyl malonate dropwise.
-
Following the addition of diethyl malonate, add bis(2-chloroethyl) ether.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of Tetrahydropyran-4,4-dicarboxylic acid
Procedure:
-
Hydrolyze the diethyl tetrahydropyran-4,4-dicarboxylate with a solution of sodium hydroxide (NaOH) in water.
-
Heat the mixture to 40-50°C. The amount of base used is typically 1 to 6 molar equivalents with respect to the diester.
-
After complete hydrolysis, cool the reaction mixture and adjust the pH to 1.0-2.0 with a suitable acid.
-
The product can be isolated by extraction with a solvent like ethyl acetate.
Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation)
Procedure:
-
In a suitable reaction vessel, charge xylene and paraffin oil and heat to 120-130°C.
-
Carefully add the tetrahydropyran-4,4-dicarboxylic acid in portions, controlling the evolution of carbon dioxide.
-
After the addition is complete and gas evolution has ceased, distill off the solvent under reduced pressure to isolate the crude 4-tetrahydropyranylcarboxylic acid.
Synthesis of this compound (Fischer Esterification)
Procedure:
-
To a solution of tetrahydropyran-4-carboxylic acid in toluene, add an excess of benzyl alcohol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or vacuum distillation.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the key steps in the synthesis of this compound.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | NaOEt | Ethanol | Reflux | 12 - 18 | ~65 |
| 2. Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH | Water | 40 - 50 | Not Specified | High |
| 3. Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Paraffin oil | Xylene | 120 - 130 | Not Specified | 80 - 85 |
| 4. Esterification | Tetrahydropyran-4-carboxylic acid, Benzyl alcohol | H₂SO₄ (cat.) | Toluene | Reflux | Varies | Typically >80 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Conclusion
This guide outlines a reliable and scalable synthetic route to this compound. The presented protocols for the synthesis of the tetrahydropyran-4-carboxylic acid precursor and its subsequent esterification provide a solid foundation for researchers. The choice of esterification method can be adapted based on substrate sensitivity and available reagents. The information contained herein is intended to facilitate the efficient synthesis of this important building block for applications in medicinal chemistry and drug discovery.
An In-depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate
IUPAC Name: Benzyl oxane-4-carboxylate
This technical guide provides comprehensive information on Benzyl tetrahydro-2H-pyran-4-carboxylate, a key intermediate in organic and medicinal chemistry. The document details its chemical properties, a representative synthetic protocol, and its role in synthetic pathways, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a tetrahydropyran ring and a benzyl ester functional group. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1]
Table 1: Physicochemical and Registry Data
| Property | Value | Source |
| IUPAC Name | Benzyl oxane-4-carboxylate | [1] |
| CAS Number | 871022-58-1 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | |
| Purity | ≥95% (Typical) | |
| Storage Conditions | 2-8°C, dry, sealed atmosphere |
Role in Organic Synthesis
This compound primarily serves as an intermediate in multi-step organic syntheses. The benzyl ester group is a common protecting group for carboxylic acids, which can be selectively removed under various conditions (e.g., hydrogenolysis). The tetrahydropyran (oxane) moiety is a prevalent scaffold in many biologically active molecules and natural products, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound via Fischer esterification of the corresponding carboxylic acid. This method is a standard and reliable procedure for the preparation of such esters.
Objective: To synthesize this compound from Tetrahydro-2H-pyran-4-carboxylic acid and benzyl alcohol.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
-
Flash chromatography system (optional, for high purity)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 2-3 mL per mmol of carboxylic acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Reflux: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.
Logical Workflow and Diagrams
As a synthetic intermediate, this compound does not have an intrinsic signaling pathway. However, its role in a synthetic sequence can be visualized. The diagram below illustrates the logical workflow for its synthesis as described in the experimental protocol.
References
In-Depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl tetrahydro-2H-pyran-4-carboxylate is a heterocyclic organic compound with the chemical formula C₁₃H₁₆O₃. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical and fine chemical development. Its structural features, including the tetrahydropyran ring and the benzyl ester group, make it a versatile building block in medicinal chemistry. The stable tetrahydropyran scaffold is a common motif in numerous biologically active natural products and synthetic drugs, often contributing to improved pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆O₃ | [2][3] |
| Molecular Weight | 220.26 g/mol | [2][3] |
| CAS Number | 871022-58-1 | [2] |
| Appearance | White or off-white solid | [1] |
| Purity | ≥95% | [2] |
| Storage Conditions | 2-8°C, dry, sealed | [2][3] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Fischer esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol in the presence of an acid catalyst. This reaction is a classic and widely used method for the preparation of esters.[4][5][6][7][8]
Experimental Protocol: Fischer Esterification
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
Benzyl alcohol (in excess, can also serve as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated aqueous sodium chloride)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine tetrahydro-2H-pyran-4-carboxylic acid and a molar excess of benzyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If benzyl alcohol is used in large excess, it can be removed under reduced pressure. Otherwise, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
A general workflow for the synthesis is depicted below:
References
- 1. leapchem.com [leapchem.com]
- 2. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. athabascau.ca [athabascau.ca]
Benzyl tetrahydro-2H-pyran-4-carboxylate commercial availability
An In-Depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate
For researchers, scientists, and professionals in drug development, this compound is a key building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its utility stems from the stable tetrahydropyran ring and the reactive benzyl ester functionality, which allows for selective transformations in multi-step synthetic routes. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a representative synthetic protocol.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several vendors, providing an overview of purity levels and available quantities to aid in procurement for research and development purposes.
| Supplier | Purity | Available Sizes | CAS Number | Additional Information |
| MySkinRecipes | ≥95% | 250mg | 871022-58-1 | Lead time of 10-20 days is indicated.[1] |
| Fluorochem | 95.0%+ | Not specified | 871022-58-1 | Product code F506270.[2] |
| Shanghai Amole Biotechnology Co., Ltd. | Not specified | Samples available | 871022-58-1 | Available for international shipping.[3] |
| Laibo Chem | Not specified | 250mg | 871022-58-1 | |
| BOC Sciences | Not specified | Not specified | 871022-58-1 | Specializes in small molecule synthesis and characterization.[] |
Technical Specifications
Key physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| CAS Number | 871022-58-1 | [1] |
| MDL Number | MFCD11976280 | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | 2-8°C, dry, sealed | [1] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through the esterification of Tetrahydro-2H-pyran-4-carboxylic acid. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with benzyl alcohol.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process for the synthesis of this compound from Tetrahydro-2H-pyran-4-carboxylic acid.
Step 1: Formation of Tetrahydro-2H-pyran-4-carbonyl chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are typically removed under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Esterification with Benzyl Alcohol
-
In a separate flame-dried flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0°C in an ice bath.
-
Dissolve the crude Tetrahydro-2H-pyran-4-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the benzyl alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Discovery
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The tetrahydropyran motif is a common structural feature in numerous biologically active compounds and natural products, valued for its ability to improve pharmacokinetic properties. The benzyl ester group can act as a protecting group for the carboxylic acid, which can be deprotected under mild hydrogenolysis conditions to reveal the free acid for further functionalization, such as amide bond formation. This makes it a versatile reagent in the development of novel therapeutics.
References
An In-Depth Technical Guide to the Synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate: A Key Intermediate in Drug Discovery
Foreword: The Strategic Importance of the Tetrahydropyran Moiety
In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring system stands out as a privileged scaffold. Its prevalence in numerous natural products and its favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—make it a highly desirable structural motif in the design of novel therapeutics. Benzyl tetrahydro-2H-pyran-4-carboxylate, the subject of this guide, serves as a versatile and pivotal intermediate, providing a robust platform for the elaboration of complex molecular architectures. This document provides a comprehensive overview of its synthesis, grounded in practical, field-proven insights and methodologies for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic disconnection. The most apparent strategy involves the esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol. This central transformation can be approached through several established methods, each with its own set of advantages and considerations.
Caption: Retrosynthetic analysis of this compound.
This guide will first detail the synthesis of the crucial precursor, tetrahydro-2H-pyran-4-carboxylic acid, followed by an in-depth exploration of the two most effective esterification methodologies for obtaining the final product.
Synthesis of the Precursor: Tetrahydro-2H-pyran-4-carboxylic Acid
The synthesis of tetrahydro-2H-pyran-4-carboxylic acid is a well-established multi-step process that is both scalable and reliable. The quality of this starting material is paramount to the success of the subsequent esterification.
Step 1: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate
The initial step involves a classic Williamson ether synthesis-type cyclization. The sodium salt of diethyl malonate acts as the nucleophile, displacing the chlorine atoms from bis(2-chloroethyl) ether to form the tetrahydropyran ring.
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
To the stirred solution, add diethyl malonate dropwise at room temperature.
-
Following the addition, introduce bis(2-chloroethyl) ether to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid
The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide.
Protocol:
-
Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Decarboxylation to Tetrahydro-2H-pyran-4-carboxylic acid
The final step in the precursor synthesis is a thermal decarboxylation. Careful temperature control is crucial to prevent decomposition of the desired product.
Protocol:
-
In a flask equipped for distillation, heat the tetrahydropyran-4,4-dicarboxylic acid to 120-130°C. The use of a high-boiling solvent like xylene or paraffin oil can aid in controlling the temperature and ensuring even heat distribution.[1]
-
The evolution of carbon dioxide will be observed. Maintain the temperature until gas evolution ceases.
-
The crude product can be purified by distillation or recrystallization.
Esterification Methodologies: Synthesizing the Final Product
With the precursor acid in hand, the final step is the esterification with benzyl alcohol. Two primary methods are recommended, each with distinct advantages.
Method A: Fischer-Speier Esterification
This is a classic, cost-effective method involving the acid-catalyzed reaction between the carboxylic acid and an excess of the alcohol.[2][3] The equilibrium nature of this reaction necessitates strategies to drive it towards the product.[4]
Causality Behind Experimental Choices:
-
Excess Benzyl Alcohol: Using benzyl alcohol as the limiting reagent is not cost-effective. Therefore, an excess of the alcohol is used to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[4]
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][5]
-
Water Removal: The formation of water as a byproduct can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[6] To maximize the yield, water should be removed as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus.
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add tetrahydro-2H-pyran-4-carboxylic acid, 3-5 equivalents of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).
-
Add a suitable solvent for azeotropic water removal, such as toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method B: The Mitsunobu Reaction
The Mitsunobu reaction provides a milder, often higher-yielding alternative to Fischer esterification, proceeding under neutral conditions at room temperature.[7][8][9] It is particularly useful for substrates that are sensitive to acidic conditions.
Causality Behind Experimental Choices:
-
Reagent Combination: The reaction relies on a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][10]
-
Mechanism: The triphenylphosphine and DEAD react to form a phosphonium salt, which then activates the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[11]
-
Work-up: A significant challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate.[12] Purification is typically achieved through column chromatography.
Caption: Workflow for the Mitsunobu Reaction.
Detailed Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tetrahydro-2H-pyran-4-carboxylic acid (1 eq.), benzyl alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
| Parameter | Fischer-Speier Esterification | Mitsunobu Reaction |
| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD |
| Conditions | High temperature (reflux) | Mild (0°C to room temperature) |
| Byproducts | Water | Triphenylphosphine oxide, reduced azodicarboxylate |
| Yield | Moderate to high (can be driven by Le Châtelier's principle) | Generally high |
| Advantages | Cost-effective, scalable | Mild conditions, high yield, good for sensitive substrates |
| Disadvantages | Harsh conditions, equilibrium reaction | Stoichiometric byproducts can complicate purification |
Characterization of this compound
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the benzylic protons around 5.1 ppm and multiplets for the aromatic protons between 7.2-7.4 ppm) and the tetrahydropyran ring (multiplets for the methylene protons).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will show a resonance for the ester carbonyl carbon around 175 ppm, signals for the aromatic carbons of the benzyl group, and distinct signals for the carbons of the tetrahydropyran ring.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1735 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (220.26 g/mol ).
Safety and Handling
Tetrahydro-2H-pyran-4-carboxylic acid:
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
-
Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[5][13]
Benzyl Alcohol:
-
Harmful if swallowed or inhaled.
-
Causes serious eye irritation.
-
Precautions: Handle in a well-ventilated area. Avoid contact with skin and eyes.
Reagents for Mitsunobu Reaction:
-
DEAD/DIAD: These reagents are toxic and potentially explosive. Handle with extreme care in a fume hood.
-
Triphenylphosphine: Irritant.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[3] The ester functionality can be readily hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. The benzyl group serves as a convenient protecting group that can be removed under mild hydrogenolysis conditions. These functionalities make it an ideal starting material for the synthesis of compounds targeting various therapeutic areas.
Conclusion
The synthesis of this compound is a robust and well-understood process. The choice between Fischer esterification and the Mitsunobu reaction will depend on the specific requirements of the synthesis, such as scale, cost, and the presence of sensitive functional groups. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can reliably obtain this key intermediate in high purity, paving the way for the discovery and development of new and innovative medicines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl tetrahydro-2H-pyran-4-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] While the specific discovery of this compound is not prominently documented in publicly available literature, its synthesis relies on well-established chemical principles. This document details the physicochemical properties, a probable synthetic pathway with detailed experimental protocols, and expected analytical data for this compound. The information presented is curated for researchers and professionals in the field of organic synthesis and drug development.
Introduction
This compound (CAS No. 871022-58-1) is a heterocyclic ester that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a tetrahydropyran ring and a benzyl ester functional group, makes it a versatile intermediate for the preparation of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The tetrahydropyran motif is a common feature in many biologically active natural products and pharmaceuticals. The benzyl ester group can act as a protecting group for the carboxylic acid, which can be selectively removed under various reaction conditions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| CAS Number | 871022-58-1 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Purity | ≥95% (typical commercial grade) | [1] |
| Storage Conditions | 2-8°C, dry, sealed | [1] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically achieved through a two-step process: first, the synthesis of the precursor Tetrahydro-2H-pyran-4-carboxylic acid, followed by its esterification with benzyl alcohol.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid
This procedure is adapted from a commercially viable synthesis method.[2]
Experimental Protocol:
-
Cyclization: In a suitable reaction vessel, combine diethyl malonate (1.0 mole) and bis(2-chloroethyl) ether (1.0 mole) in a solvent such as toluene. Add a base (e.g., sodium ethoxide, 2.0-5.0 moles) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). Heat the mixture at 50-100°C until the reaction is complete (monitored by TLC or GC). After cooling, the reaction mixture is worked up by washing with water and brine, and the organic layer is concentrated to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.
-
Hydrolysis: The crude diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) is treated with an aqueous solution of a strong base, such as sodium hydroxide (5.0 moles), and heated at 40-50°C to facilitate hydrolysis of the esters.
-
Decarboxylation: After complete hydrolysis, the reaction mixture is acidified (pH 1-2) to precipitate tetrahydropyran-4,4-dicarboxylic acid. The isolated dicarboxylic acid is then heated in a high-boiling solvent like xylene or paraffin oil at 120-130°C to induce decarboxylation, yielding Tetrahydro-2H-pyran-4-carboxylic acid.[2] The product can be purified by extraction and crystallization.
Step 2: Synthesis of this compound (Fischer Esterification)
This is a standard Fischer esterification procedure.[3][4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in an excess of benzyl alcohol (which can also serve as the solvent). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. The crude this compound can be purified by column chromatography on silica gel.
Analytical Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The expected data is summarized below.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Expected signals would include those for the benzyl group protons (aromatic protons around 7.3-7.4 ppm and the benzylic CH₂ protons around 5.1 ppm), and the protons of the tetrahydropyran ring (in the range of 1.5-4.0 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Expected signals would include the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons of the benzyl group (127-136 ppm), the benzylic carbon (around 66 ppm), and the carbons of the tetrahydropyran ring (in the aliphatic region). |
| FT-IR | A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1730 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations and the aromatic C-H stretching of the benzyl group. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.26 g/mol ). |
Applications in Synthesis
This compound is primarily utilized as an intermediate in multi-step organic syntheses.[1] Its key applications include:
-
Pharmaceutical Synthesis: As a building block for the synthesis of complex drug molecules where the tetrahydropyran moiety is a key structural feature.
-
Protecting Group Chemistry: The benzyl ester can serve as a stable protecting group for the carboxylic acid, which can be deprotected via hydrogenolysis or other methods without affecting other sensitive functional groups.[1]
-
Heterocyclic Chemistry: The tetrahydropyran ring can be further functionalized or used as a scaffold to construct other heterocyclic systems.[1]
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to the final product and its characterization.
Caption: Logical workflow from synthesis to structural confirmation.
Conclusion
This compound is a valuable synthetic intermediate with applications in pharmaceutical and fine chemical synthesis. While its discovery is not well-documented, its preparation can be reliably achieved through established methods such as the synthesis of the corresponding carboxylic acid followed by Fischer esterification. This guide provides the necessary theoretical and practical information for the synthesis, purification, and characterization of this compound, serving as a useful resource for professionals in the field.
References
Benzyl Tetrahydro-2H-pyran-4-carboxylate: A Technical Guide for Drug Discovery and Development
Introduction
Benzyl tetrahydro-2H-pyran-4-carboxylate is a heterocyclic organic compound with the chemical formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1] It is recognized as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] The structural motif of the tetrahydropyran ring is prevalent in a wide array of bioactive molecules and natural products, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Synthesis
This compound is structurally characterized by a central tetrahydropyran ring with a benzyl carboxylate group attached at the 4-position. This ester functionality and the benzyl group make it a versatile building block, amenable to various chemical transformations and suitable for protection/deprotection strategies in multi-step syntheses.[1]
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, tetrahydropyran-4-carboxylic acid, with benzyl alcohol.
Experimental Protocol: Fischer Esterification
-
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Benzyl alcohol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or a similar azeotroping solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve tetrahydropyran-4-carboxylic acid in an excess of benzyl alcohol and toluene.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Synthesis Workflow
Caption: Fischer Esterification of Tetrahydropyran-4-carboxylic Acid.
Spectroscopic Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.30-7.40 (m, 5H) | Ar-H |
| 5.15 (s, 2H) | -CH₂-Ph |
| 3.90-4.00 (m, 2H) | -O-CH₂- (pyran) |
| 3.40-3.50 (m, 2H) | -O-CH₂- (pyran) |
| 2.50-2.60 (m, 1H) | -CH- (pyran) |
| 1.70-1.90 (m, 4H) | -CH₂- (pyran) |
Biological and Medicinal Chemistry Applications
The tetrahydropyran moiety is a key structural feature in numerous biologically active compounds, contributing to desirable pharmacological properties. While specific biological data for this compound is limited in the public domain, its role as a versatile intermediate suggests its utility in the synthesis of a wide range of therapeutic agents. Derivatives of the tetrahydropyran scaffold have been reported to exhibit diverse biological activities, including but not limited to:
-
Anticancer Activity: The pyran nucleus is a core component of various compounds with demonstrated anti-proliferative effects.
-
Antimicrobial and Antifungal Properties: Tetrahydropyran derivatives have been investigated for their potential to combat microbial and fungal infections.
-
Antioxidant Effects: The heterocyclic structure can be functionalized to develop compounds with radical scavenging capabilities.
Logical Relationship in Drug Discovery
Caption: Drug discovery workflow starting from the core scaffold.
Conclusion
This compound serves as a pivotal starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis via Fischer esterification and the established biological relevance of the tetrahydropyran scaffold make it an attractive molecule for medicinal chemists. Further exploration of its derivatives is warranted to uncover novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to leverage the chemical versatility of this compound in their drug development endeavors.
References
Key physical characteristics of Benzyl tetrahydro-2H-pyran-4-carboxylate
This guide provides a comprehensive overview of the key physical and chemical characteristics of Benzyl tetrahydro-2H-pyran-4-carboxylate, a crucial heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core data with practical, field-proven insights to facilitate its effective application in the laboratory.
Introduction and Strategic Importance
This compound (CAS No. 871022-58-1) is a versatile intermediate valued in pharmaceutical and fine chemical synthesis.[1] Its structure uniquely combines a stable, saturated tetrahydropyran (THP) ring with a benzyl ester functional group. This configuration offers several strategic advantages in multi-step synthesis. The THP moiety is a common scaffold in numerous bioactive molecules, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under standard hydrogenolysis conditions, ensuring orthogonality with many other protecting groups.[1] This makes the molecule an ideal starting point for constructing complex molecular architectures where precise control of reactivity is paramount.[1]
Molecular Structure and Core Identifiers
The fundamental identity of a chemical compound is rooted in its structure and universally recognized identifiers.
Caption: Molecular Structure of this compound.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | Benzyl oxane-4-carboxylate | N/A |
| CAS Number | 871022-58-1 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1][2] |
| MDL Number | MFCD11976280 |[1] |
Physicochemical Properties
A compound's physical properties dictate its handling, reaction conditions, and purification strategies. While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes known values and expert-derived predictions based on analogous structures.
Table 2: Key Physical Characteristics
| Property | Value / Predicted Value | Rationale and Comparative Data |
|---|---|---|
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for benzyl esters of this molecular weight. |
| Boiling Point | > 300 °C (Predicted at atm. pressure) | High molecular weight and polarity suggest a high boiling point. The parent carboxylic acid boils at 115 °C / 20 mmHg. |
| Melting Point | Not available | N/A |
| Density | ~1.1 g/cm³ (Predicted) | The analogous methyl ester, Methyl tetrahydro-2H-pyran-4-carboxylate, has a density of 1.080 g/mL at 20 °C.[3] |
| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, MeOH, EtOH. Insoluble in water. | The ester and aromatic functionalities confer solubility in common organic solvents, while the overall nonpolar character predicts poor aqueous solubility. |
| Storage | 2-8°C, dry, sealed | Recommended for maintaining long-term stability and preventing hydrolysis.[1] |
Spectroscopic Profile: An Interpretive Analysis
Spectroscopic data provides a fingerprint of a molecule's structure. The following sections detail the expected spectroscopic characteristics, providing a baseline for characterization and reaction monitoring.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is the most informative tool for routine structural confirmation. The predicted chemical shifts (in CDCl₃) are:
-
δ 7.30-7.40 ppm (multiplet, 5H): These signals correspond to the five protons of the monosubstituted benzene ring of the benzyl group.
-
δ 5.15 ppm (singlet, 2H): This sharp singlet arises from the two benzylic protons (-O-CH₂ -Ph). Its integration value of 2H is a key diagnostic feature.
-
δ 3.90-4.05 ppm (multiplet, 2H): These are the axial and equatorial protons on the carbons adjacent to the ring oxygen (C2 and C6 positions) deshielded by the ether linkage.
-
δ 3.40-3.55 ppm (multiplet, 2H): These signals correspond to the other two protons on the carbons adjacent to the ring oxygen.
-
δ 2.50-2.65 ppm (multiplet, 1H): This signal is from the methine proton at the C4 position, adjacent to the carbonyl group.
-
δ 1.70-1.95 ppm (multiplet, 4H): These signals represent the four protons on the C3 and C5 positions of the tetrahydropyran ring.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum confirms the carbon skeleton:
-
δ ~174 ppm: The carbonyl carbon of the ester group.
-
δ ~136 ppm: The quaternary aromatic carbon (C1) of the benzyl group.
-
δ ~128.5 ppm, ~128.2 ppm, ~128.0 ppm: Aromatic carbons (C2-C6) of the benzyl group.
-
δ ~68 ppm: Carbons adjacent to the ring oxygen (C2 and C6).
-
δ ~66 ppm: The benzylic carbon (-O-CH₂ -Ph).
-
δ ~41 ppm: The methine carbon at the C4 position.
-
δ ~34 ppm: Carbons at the C3 and C5 positions.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups:
-
~3030 cm⁻¹ (weak-medium): Aromatic C-H stretching.
-
~2950, 2860 cm⁻¹ (medium-strong): Aliphatic C-H stretching from the THP ring and benzylic methylene.
-
~1735 cm⁻¹ (strong): A very prominent peak corresponding to the C=O (ester) stretching vibration. This is a critical diagnostic peak.
-
~1450-1600 cm⁻¹ (variable): Aromatic C=C ring stretching absorptions.
-
~1100-1250 cm⁻¹ (strong): C-O stretching from the ester and the ether linkages of the THP ring.
Experimental Protocol: Synthesis via Fischer Esterification
The most direct and common synthesis of this compound is the acid-catalyzed esterification of its parent carboxylic acid. This self-validating protocol includes in-process checks to ensure reaction completion.
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and toluene (approx. 0.2 M concentration).
-
Causality: Benzyl alcohol is used in excess to drive the equilibrium towards the product, according to Le Châtelier's principle. Toluene serves as a solvent and an azeotroping agent to remove the water byproduct.
-
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.
-
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress.
-
Trustworthiness: The reaction is self-validating. The theoretical amount of water to be collected is 1.0 equivalent. Collection of this amount indicates the reaction is nearing completion.
-
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. Visualize with a potassium permanganate stain. The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Causality: The sodium bicarbonate neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, moving it into the aqueous layer.
-
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Final Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm its identity and purity using the spectroscopic methods detailed in Section 4.
Safe Handling and Storage
While specific hazard data for this compound is limited, prudent laboratory practices for handling benzyl esters should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, ideally refrigerated at 2-8°C to ensure long-term chemical stability.[1]
Conclusion
This compound is a high-value synthetic intermediate with well-defined structural and spectroscopic characteristics. Its strategic utility in organic synthesis, particularly for pharmaceuticals, is underscored by the stable THP core and the readily cleavable benzyl ester. Understanding its core physical properties and employing robust, validated synthetic protocols are key to leveraging this versatile molecule to its full potential in research and development.
References
A Technical Guide to the Solubility of Benzyl tetrahydro-2H-pyran-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl tetrahydro-2H-pyran-4-carboxylate is a chemical intermediate frequently utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, which includes a benzyl ester and a tetrahydropyran ring, dictates its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for its use in chemical reactions, purification processes, and formulation development.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses both polar and non-polar characteristics.
-
Polar Features: The ester group (-COO-) and the ether oxygen in the tetrahydropyran ring introduce polarity to the molecule.
-
Non-Polar Features: The benzyl group (a benzene ring attached to a methylene group) and the hydrocarbon backbone of the tetrahydropyran ring are non-polar.
Based on this structure, the following solubility profile in common organic solvents can be predicted:
-
High Solubility: Expected in moderately polar to polar aprotic solvents. The ester and ether functionalities should allow for good interaction with solvents like:
-
Dichloromethane
-
Chloroform
-
Acetone
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
-
Moderate Solubility: Expected in less polar and some polar protic solvents.
-
Toluene
-
Ethanol
-
Methanol
-
-
Low Solubility: Expected in highly non-polar or very polar protic solvents.
-
Hexane
-
Cyclohexane
-
Water
-
The solubility of related compounds supports these predictions. For instance, benzyl benzoate is soluble in chloroform, ether, and oils, and miscible with alcohol.[3] Tetrahydropyran itself is a hydrophobic solvent with partial miscibility in water.[4]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following is a general protocol for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., dichloromethane, ethanol, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (for volatile solvents or higher accuracy):
-
Accurately dilute the filtered solution with a known volume of the same solvent in a volumetric flask.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve and calculate the original solubility.
-
Data Presentation:
The quantitative solubility data should be summarized in a structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Dichloromethane | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
| Other Solvents | 25 | Experimental Value |
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Experimental workflow for determining the solubility of a solid compound.
This technical guide provides a framework for understanding and determining the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own solubility tests to obtain precise data relevant to their experimental conditions.
References
Methodological & Application
Synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate, a valuable intermediate in organic synthesis, particularly for the development of novel therapeutics. The protocols outlined below are based on established chemical transformations and offer two reliable routes to the target compound.
Introduction
This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a structural motif present in numerous bioactive molecules and natural products. The benzyl ester functionality serves as a versatile handle for further chemical modifications and can also act as a protecting group for the carboxylic acid. This compound is therefore of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of novel chemical entities. This application note details two distinct and effective methods for its preparation: Fischer-Speier Esterification and Williamson Ether Synthesis-analogous esterification.
Data Presentation
The following table summarizes the key quantitative data associated with the two synthetic protocols described herein.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Benzylation with Benzyl Bromide |
| Starting Material | Tetrahydro-2H-pyran-4-carboxylic acid | Tetrahydro-2H-pyran-4-carboxylic acid |
| Reagents | Benzyl alcohol, Sulfuric acid (catalyst) | Benzyl bromide, Sodium bicarbonate |
| Solvent | Toluene | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Reflux (approx. 110 °C) | 90 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | 80-90% | 85-95% |
| Purification Method | Liquid-liquid extraction, Column chromatography | Liquid-liquid extraction, Column chromatography |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
Benzyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (5 mL per mmol of carboxylic acid).
-
With gentle stirring, add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%).
-
Heat the reaction mixture to reflux and continue heating for 4-8 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol 2: Benzylation with Benzyl Bromide
This protocol details the synthesis via the reaction of the sodium salt of tetrahydro-2H-pyran-4-carboxylic acid with benzyl bromide.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF, 3 mL per mmol of carboxylic acid).
-
To this solution, add sodium bicarbonate (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of this compound.
Caption: Fischer-Speier Esterification Workflow
Caption: Benzylation with Benzyl Bromide Workflow
Benzyl tetrahydro-2H-pyran-4-carboxylate as a protecting group for carboxylic acids
Topic: Benzyl tetrahydro-2H-pyran-4-carboxylate as a Protecting Group for Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the protection of reactive functional groups is a critical strategy. Carboxylic acids, with their acidic proton and nucleophilic carbonyl oxygen, often require protection to prevent unwanted side reactions.
The compound This compound is the benzyl ester of tetrahydro-2H-pyran-4-carboxylic acid. While its name suggests a potential role in protection strategies, it is more accurately described as a stable chemical intermediate rather than a protecting group for carboxylic acids. Its ester functionality and benzyl group are key features that make it a useful building block in the synthesis of more complex molecules, including heterocyclic compounds and APIs.[1]
This document will clarify the common strategies for protecting carboxylic acids that are likely of interest to researchers investigating this topic: the use of Tetrahydropyranyl (THP) acetals (and their inherent limitations for carboxylic acids) and the widely used Benzyl esters .
Tetrahydropyranyl (THP) as a Protecting Group
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols due to its ease of introduction, low cost, and stability in non-acidic conditions.[2][3] However, its application for the direct protection of carboxylic acids is often problematic due to the instability of the resulting hemiacetal ester, which can be prone to decomposition at room temperature or during purification on silica gel.[2]
Protection Mechanism
The protection of a functional group with THP involves the acid-catalyzed reaction of the substrate with 3,4-dihydro-2H-pyran (DHP).
Diagram: THP Protection of a Carboxylic Acid (Hypothetical)
Caption: Hypothetical THP protection of a carboxylic acid.
Experimental Protocol: THP Protection of Nα-Protected Amino Acids[2]
This protocol describes the formation of a THP ester with the carboxylic acid moiety of an amino acid, though its stability may be limited.
Materials:
-
Nα-protected amino acid (e.g., Fmoc-Gly-OH)
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Nα-protected amino acid in CH₂Cl₂.
-
Add a catalytic amount of PTSA to the solution.
-
Add DHP to the reaction mixture at room temperature.
-
Stir the reaction for 10-30 minutes, monitoring by TLC.
-
Upon completion, the reaction mixture can be carefully worked up, though the instability of the product to aqueous workup and silica gel chromatography should be noted.[2]
| Amino Acid Derivative | Reaction Time (min) | Yield (%) |
| Fmoc-Ala-OThp | 10 | 98 |
| Fmoc-Val-OThp | 10 | 99 |
| Fmoc-Leu-OThp | 15 | 99 |
| Fmoc-Ile-OThp | 15 | 98 |
| Fmoc-Gly-OThp | 10 | 99 |
| Fmoc-Phe-OThp | 20 | 98 |
| Fmoc-Trp(Boc)-OThp | 30 | 99 |
| Fmoc-Ser(tBu)-OThp | 15 | 99 |
| Fmoc-Thr(tBu)-OThp | 15 | 99 |
| Fmoc-Tyr(tBu)-OThp | 20 | 98 |
| Fmoc-Asp(OtBu)-OThp | 20 | 99 |
| Fmoc-Glu(OtBu)-OThp | 20 | 99 |
| Fmoc-Cys(Trt)-OThp | 30 | 99 |
| Fmoc-Met-OThp | 15 | 99 |
| Fmoc-Pro-OThp | 10 | 99 |
Table 1: Synthesis of Fmoc-amino acid-OThp derivatives.[2]
Deprotection of THP Groups
THP groups are labile under acidic conditions.
Reagents for Deprotection:
-
Acetic acid/THF/H₂O mixture
-
Trifluoroacetic acid (TFA) in CH₂Cl₂[2]
-
p-Toluenesulfonic acid (PTSA) in an alcohol solvent[2]
-
Pyridinium p-toluenesulfonate (PPTS)[2]
-
Acid-washed Dowex-50W-x8 resin[4]
Benzyl Esters as a Protecting Group for Carboxylic Acids
A more robust and widely accepted method for protecting carboxylic acids is the formation of benzyl esters. This strategy offers excellent stability under a wide range of reaction conditions and can be deprotected under mild conditions.
Protection Workflow
The formation of a benzyl ester typically involves the reaction of the carboxylic acid with benzyl bromide or benzyl alcohol under appropriate conditions. Deprotection is most commonly achieved via catalytic hydrogenolysis.
Diagram: Benzyl Ester Protection and Deprotection Workflow
Caption: Workflow for benzyl ester protection of carboxylic acids.
Experimental Protocol: Benzyl Ester Formation
Method A: Using Benzyl Bromide
Materials:
-
Carboxylic acid
-
Benzyl bromide (BnBr)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
A suitable solvent (e.g., DMF, Acetone, or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add the base and stir to form the carboxylate salt.
-
Add benzyl bromide to the mixture.
-
Heat the reaction if necessary and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup to remove salts and purify the benzyl ester product, typically by column chromatography.
Method B: Fischer Esterification with Benzyl Alcohol
Materials:
-
Carboxylic acid
-
Benzyl alcohol (in excess)
-
Strong acid catalyst (e.g., concentrated H₂SO₄ or PTSA)
-
A solvent that allows for azeotropic removal of water (e.g., toluene)
Procedure:
-
Combine the carboxylic acid, benzyl alcohol, and acid catalyst in the solvent.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction, neutralize the acid catalyst, and perform an aqueous workup.
-
Purify the benzyl ester product.
Experimental Protocol: Deprotection of Benzyl Esters
Catalytic Hydrogenolysis
This is the most common and mildest method for cleaving benzyl esters.
Materials:
-
Benzyl ester
-
Palladium on carbon (Pd/C, typically 5-10 mol%)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
A suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)
Procedure:
-
Dissolve the benzyl ester in the solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
| Deprotection Method | Reagents | Conditions | Compatibility Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Sensitive to other reducible groups like alkenes, alkynes, and some nitrogen-containing functional groups. |
| Strong Acid Cleavage | HBr in Acetic Acid | Room temperature or gentle heating | Not suitable for acid-sensitive substrates. |
| Lewis Acid Cleavage | AlCl₃, TMSI | Varies | Can be useful when hydrogenolysis is not feasible. |
| Dissolving Metal Reduction | Na/NH₃ | Low temperature | Can also reduce aromatic rings. |
Table 2: Common Deprotection Methods for Benzyl Esters.
Conclusion
While "this compound" is a valid chemical compound, it is not employed as a protecting group for carboxylic acids. The instability of hemiacetal esters makes the related THP group a suboptimal choice for this purpose. For researchers and drug development professionals seeking to protect carboxylic acids, the formation of benzyl esters is a highly reliable and versatile strategy. The protection is robust, and the deprotection via catalytic hydrogenolysis is exceptionally mild and efficient, making it compatible with a wide array of other functional groups present in complex molecules.
References
Application Notes and Protocols: The Utility of Benzyl tetrahydro-2H-pyran-4-carboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Benzyl tetrahydro-2H-pyran-4-carboxylate, a key building block in the generation of diverse pharmaceutical intermediates. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous bioactive molecules, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. This document outlines the protocols for the deprotection of the benzyl ester and subsequent amide bond formation, key transformations in the elaboration of this versatile intermediate.
Introduction
This compound serves as a valuable starting material in medicinal chemistry due to its dual functionality: a readily cleavable benzyl ester and a modifiable tetrahydropyran ring. The THP ring system is a common feature in a variety of approved drugs and clinical candidates, including kinase inhibitors and other targeted therapies. The strategic use of this intermediate allows for the introduction of the THP core into complex molecular architectures, leveraging its beneficial effects on drug-like properties.
Data Presentation
The following tables summarize the key physical and chemical properties of this compound and its primary derivatives discussed in the experimental protocols.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₃H₁₆O₃ | 220.26 | Colorless liquid | 871022-58-1 |
| Tetrahydro-2H-pyran-4-carboxylic acid | C₆H₁₀O₃ | 130.14 | White solid | 5337-03-1 |
| Tetrahydro-2H-pyran-4-carboxamide | C₆H₁₁NO₂ | 129.16 | Solid | 344329-76-6 |
Table 2: Spectroscopic Data Summary
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | 7.30-7.40 (m, 5H), 5.12 (s, 2H), 3.95 (m, 2H), 3.40 (m, 2H), 2.65 (m, 1H), 1.75-1.90 (m, 4H) | 174.5, 136.0, 128.6, 128.3, 128.2, 66.5, 66.8, 40.8, 28.5 |
| Tetrahydro-2H-pyran-4-carboxylic acid | 12.2 (br s, 1H), 3.89 (m, 2H), 3.35 (m, 2H), 2.50 (m, 1H), 1.70-1.85 (m, 4H) | 176.2, 67.0, 41.5, 29.0 |
| N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | 9.85 (s, 1H), 7.50 (d, 2H), 6.88 (d, 2H), 3.85 (m, 2H), 3.72 (s, 3H), 3.40 (m, 2H), 2.60 (m, 1H), 1.75-1.90 (m, 4H) | 173.0, 156.0, 131.5, 122.0, 114.2, 67.1, 55.6, 42.0, 29.5 |
Experimental Protocols
Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl protecting group to yield Tetrahydro-2H-pyran-4-carboxylic acid. This transformation is a critical step to unmask the carboxylic acid functionality for subsequent coupling reactions.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or Ammonium formate
-
Celite®
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Using Hydrogen Gas: Seal the flask, evacuate, and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.
-
Using Ammonium Formate (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the reaction mixture and heat to reflux. This method is a convenient alternative to using hydrogen gas.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully vent the hydrogen gas (if used) and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-carboxylic acid.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.
Expected Yield: >95%
Protocol 2: Amide Coupling of Tetrahydro-2H-pyran-4-carboxylic acid with an Aniline Derivative
This protocol outlines the formation of an amide bond between Tetrahydro-2H-pyran-4-carboxylic acid and a representative amine, 4-methoxyaniline, using a standard peptide coupling reagent.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
4-methoxyaniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in an anhydrous solvent (DCM or DMF) under an inert atmosphere, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the 4-methoxyaniline (1.1 eq) and a non-nucleophilic base such as DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide.
Expected Yield: 70-90%
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of N-substituted tetrahydro-2H-pyran-4-carboxamides from this compound.
Caption: Synthetic route from benzyl ester to amide.
Application in Kinase Inhibitor Synthesis: FLT3 Signaling Pathway
The tetrahydropyran motif is a key structural feature in several kinase inhibitors. For instance, derivatives of tetrahydropyran are utilized in the synthesis of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). Constitutive activation of FLT3 due to mutations leads to uncontrolled cell proliferation and survival. The diagram below illustrates the canonical FLT3 signaling pathway and the point of inhibition by targeted therapies.
Caption: FLT3 signaling pathway in AML.
Application Notes and Protocols for Benzyl tetrahydro-2H-pyran-4-carboxylate in Active Pharmaceutical Ingredient (API) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl tetrahydro-2H-pyran-4-carboxylate is a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its unique structure, combining a stable tetrahydropyran ring with a benzyl ester protecting group, makes it a versatile building block for the synthesis of complex heterocyclic compounds. The tetrahydropyran motif is prevalent in numerous bioactive molecules and natural products, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The benzyl ester functionality allows for straightforward deprotection strategies during multi-step syntheses, a common requirement in pharmaceutical development.[1]
These application notes provide an overview of the utility of this compound in API development, along with detailed protocols for its synthesis and the synthesis of its precursor, Tetrahydro-2H-pyran-4-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| CAS Number | 871022-58-1 | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Purity | ≥95% (commercially available) | [1] |
| Storage Conditions | 2-8°C, dry, sealed | [1] |
Role in API Development
This compound serves as a critical starting material or intermediate in the synthesis of various APIs. The tetrahydropyran ring system is a common scaffold in a wide range of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The strategic use of this intermediate allows for the introduction of the tetrahydropyran moiety into the target API structure. The benzyl group serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions to reveal the free acid for further functionalization or to be the final active form.
References
Application Notes and Protocols: Deprotection of Benzyl tetrahydro-2H-pyran-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction The benzyl ester is a widely used protecting group for carboxylic acids due to its stability across a range of reaction conditions and its susceptibility to cleavage under relatively mild protocols.[1] Benzyl tetrahydro-2H-pyran-4-carboxylate is a common intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] The effective removal of the benzyl group to yield the free tetrahydro-2H-pyran-4-carboxylic acid is a critical step in many synthetic pathways. These application notes provide detailed protocols, comparative data, and visual workflows for the most common methods of benzyl ester deprotection. The primary methods discussed are catalytic hydrogenation, catalytic transfer hydrogenation, and acid-catalyzed hydrolysis.[1]
Overview of Deprotection Methods
The choice of deprotection strategy is critical and depends on the presence of other functional groups within the molecule, the reaction scale, and available laboratory equipment.[1]
-
Catalytic Hydrogenolysis: This is a clean and widely used method for benzyl group removal.[1][3] The reaction typically involves hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C), yielding the carboxylic acid and volatile toluene as the only byproduct.[4]
-
Catalytic Transfer Hydrogenation: This method offers a convenient and safer alternative to using flammable hydrogen gas.[1] It utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[1][4][5] This technique is particularly useful for standard laboratory setups.[1]
-
Acid-Catalyzed Hydrolysis: This approach employs a strong acid, like trifluoroacetic acid (TFA), to cleave the benzyl ester.[1][6] It is a suitable alternative when the molecule contains functional groups sensitive to hydrogenation conditions but stable in strong acid.[1]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data and typical conditions for the deprotection of benzyl esters, allowing for easy comparison.
| Parameter | Catalytic Hydrogenolysis (H₂) | Catalytic Transfer Hydrogenation | Acid-Catalyzed Hydrolysis |
| Catalyst/Reagent | 10% Pd/C or 20% Pd(OH)₂/C | 10% Pd/C | Trifluoroacetic Acid (TFA) |
| Catalyst/Reagent Loading | 10-50 mol%[4] | 10-20% by weight of substrate[1] | 5-10 equivalents[1] |
| Hydrogen/Proton Source | H₂ gas (balloon or pressure reactor)[4] | Ammonium Formate (5 eq) or Formic Acid[1][7] | Trifluoroacetic Acid[1] |
| Solvent | Methanol, Ethanol, Ethyl Acetate[4] | Methanol[1] | Dichloromethane (DCM)[1] |
| Temperature | Room Temperature[4] | Reflux[1] | 0°C to Room Temperature[1][6] |
| Reaction Time | 2-16 hours | 1-4 hours | 1-6 hours[1] |
| Typical Yield | >90% | >90%[7] | >85% |
| Advantages | Clean reaction, volatile byproduct (toluene).[4] | Avoids use of H₂ gas, rapid reactions.[5][7] | Effective for substrates sensitive to hydrogenation.[1] |
| Disadvantages | Requires H₂ gas handling, may reduce other functional groups (alkenes, alkynes, nitro groups).[8][9] | Requires heating (reflux), potential for incomplete reaction. | Requires handling of corrosive strong acid, may cleave other acid-labile groups (e.g., Boc).[6] |
Visual Diagrams
General Deprotection Reaction
The fundamental transformation involves the cleavage of the benzyl ester to yield the desired carboxylic acid and toluene.
Caption: Deprotection of the benzyl ester.
General Experimental Workflow
The typical sequence of operations for performing and working up the deprotection reaction is outlined below.
Caption: A typical experimental workflow.
Method Selection Guide
This decision tree helps in selecting the most appropriate deprotection method based on the substrate's properties.
Caption: Decision tree for method selection.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This protocol describes a general procedure for benzyl ester deprotection using palladium on carbon and hydrogen gas.[4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (or Ethanol)
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon
-
Filtration apparatus (Celite® pad)
Procedure:
-
In a two-neck round-bottom flask, dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[4]
-
Carefully add 10% Pd/C (10 mol%) to the solution.[4]
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Upon completion, carefully purge the flask with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of methanol.[4]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.[4]
-
Purify the crude product by recrystallization or chromatography as needed.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol uses ammonium formate as a hydrogen donor, avoiding the need for hydrogen gas.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (10-20% by weight)
-
Ammonium formate (HCOONH₄)
-
Methanol, anhydrous
-
Round-bottom flask with condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Celite® pad)
Procedure:
-
Dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a stir bar and condenser.[1]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]
-
Heat the reaction mixture to reflux and stir vigorously.[1]
-
Monitor the reaction progress by TLC (typically 1-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.[1]
-
Combine the filtrates and remove the solvent under reduced pressure.[1]
-
The resulting crude product can be purified further if necessary.
Protocol 3: Acid-Catalyzed Hydrolysis
This protocol outlines the cleavage of the benzyl ester using trifluoroacetic acid (TFA).[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve the benzyl ester (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).[1]
-
Cool the solution in an ice bath to 0°C.
-
Slowly add trifluoroacetic acid (5-10 eq).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[1]
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The crude carboxylic acid can be purified by recrystallization or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Acidic Cleavage of Benzyl tetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its general stability and ease of removal under various conditions. One of the key methods for the deprotection of benzyl esters is acid-catalyzed hydrolysis. This document provides detailed application notes and protocols for the cleavage of the benzyl group from benzyl tetrahydro-2H-pyran-4-carboxylate to yield tetrahydro-2H-pyran-4-carboxylic acid, an important intermediate in pharmaceutical and fine chemical synthesis.[1] The protocols described herein are based on established methods for the acidic hydrolysis of benzyl esters and related compounds.
Reaction Overview
The acidic cleavage of this compound proceeds via hydrolysis of the ester linkage. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in a suitable solvent. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent collapse of this intermediate liberates the desired carboxylic acid and the benzyl cation, which is then trapped by a nucleophile or eliminated as toluene.
Data Presentation
| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Methyl 4-cyanotetrahydropyran-4-carboxylate | 6 M HCl | Water | 100°C | 7 hours | 78 | [2] |
Experimental Protocols
Two primary methods for the acidic cleavage of benzyl esters are presented below. These are general protocols and may require optimization for the specific substrate, this compound.
Protocol 1: Cleavage using Hydrochloric Acid in Dioxane/Water
This protocol is adapted from the hydrolysis of a similar tetrahydropyran derivative and is suitable for substrates where a strong protic acid in an aqueous medium is appropriate.[2]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 1:1 to 2:1 ratio). The concentration should be approximately 0.1-0.5 M.
-
To the stirred solution, add concentrated hydrochloric acid to achieve a final concentration of 4-6 M.
-
Heat the reaction mixture to reflux (approximately 100°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction (typically 4-10 hours, based on analogous reactions), allow the mixture to cool to room temperature.
-
If necessary, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tetrahydro-2H-pyran-4-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Cleavage using Trifluoroacetic Acid in Dichloromethane
This protocol is a milder, non-aqueous alternative suitable for substrates that may be sensitive to high temperatures or aqueous conditions.[3][4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude tetrahydro-2H-pyran-4-carboxylic acid by appropriate methods such as recrystallization or column chromatography.
Visualizations
Reaction Mechanism: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of the benzyl ester.
Experimental Workflow: General Procedure for Acidic Cleavage
Caption: General workflow for acidic deprotection.
References
- 1. This compound [myskinrecipes.com]
- 2. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Deprotection of Benzyl tetrahydro-2H-pyran-4-carboxylate via Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ester is a frequently employed protecting group for carboxylic acids in organic synthesis, valued for its stability across a range of reaction conditions and its straightforward removal.[1] A common and efficient method for the deprotection of benzyl esters is catalytic hydrogenolysis. This process involves the cleavage of the carbon-oxygen bond of the ester using hydrogen gas in the presence of a metal catalyst, typically palladium.[2] This reaction is generally clean, proceeds with high yields, and generates toluene as a volatile byproduct, which simplifies the purification process.[2]
These application notes provide a comprehensive guide to the hydrogenolysis of benzyl tetrahydro-2H-pyran-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[3] Detailed experimental protocols, a summary of reaction parameters, and troubleshooting guidelines are presented to assist researchers in optimizing this critical deprotection step.
Key Parameters for Successful Hydrogenolysis
The success and efficiency of the hydrogenolysis of this compound are dependent on several critical parameters. Careful optimization of these factors is essential for achieving high yields and purity of the resulting tetrahydro-2H-pyran-4-carboxylic acid.
Catalyst Selection:
-
Palladium on Carbon (Pd/C): The most widely used catalyst for benzyl ester hydrogenolysis is 10% Pd/C.[1][4] It is effective and commercially available.
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst, typically 20% Pd(OH)₂ on carbon, is often more active than Pd/C and can be particularly useful for more challenging or sterically hindered substrates.[1][4]
-
Combined Catalysts: In some instances, a combination of Pd/C and Pd(OH)₂/C has been reported to be more effective than either catalyst used alone.[5]
Catalyst Loading: A typical catalyst loading is around 10 mol% with respect to the substrate.[1] For reactions that are sluggish or incomplete, the catalyst loading can be increased.[6]
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Common solvents for hydrogenolysis include:
The general order of solvent efficiency for debenzylation with Pd/C is often cited as toluene < methanol < ethanol.[1]
Hydrogen Source and Pressure:
-
Hydrogen Gas (H₂): The most common source of hydrogen. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient to provide the necessary atmospheric pressure.[1][6]
-
Transfer Hydrogenation: As a safer alternative to hydrogen gas, transfer hydrogenation utilizes a hydrogen donor in the presence of the catalyst.[8] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[1] This method is particularly useful when specialized hydrogenation equipment is unavailable.
Experimental Protocols
Protocol 1: Standard Hydrogenolysis using Hydrogen Gas
This protocol describes a general and widely used procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Celite®
-
Standard laboratory glassware
-
Magnetic stirrer
-
Hydrogen balloon
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 10 mol% relative to the substrate) to the solution under a stream of inert gas.
-
Seal the flask with a septum and evacuate the flask under vacuum, then backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (maintained by the balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[9]
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude tetrahydro-2H-pyran-4-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[9]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Standard laboratory glassware with a condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous methanol, add 10% Pd/C (10-20% by weight of the substrate).
-
To this suspension, add ammonium formate (5.0 equivalents) in one portion under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst through a Celite® pad and wash the pad with methanol.[6]
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or ion-exchange chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the hydrogenolytic deprotection of benzyl esters. While specific yields and reaction times for this compound will be substrate-dependent, these provide a general guideline for optimization.
| Parameter | Condition A: Standard Hydrogenolysis | Condition B: Transfer Hydrogenolysis | Condition C: For Difficult Substrates |
| Substrate | This compound | This compound | This compound |
| Catalyst | 10% Pd/C[1] | 10% Pd/C[1] | 20% Pd(OH)₂/C (Pearlman's Catalyst)[1] |
| Catalyst Loading | 10 mol%[1] | 10-20% (w/w) | 20-50 mol%[1] |
| Hydrogen Source | H₂ gas (balloon)[6] | Ammonium Formate[1] | H₂ gas (balloon or pressure vessel) |
| Solvent | Methanol or Ethanol[7] | Methanol[1] | Acetic Acid or Ethyl Acetate[4] |
| Temperature | Room Temperature[1] | Reflux[1] | Room Temperature to 50°C |
| Pressure | Atmospheric[1] | Atmospheric | Atmospheric to 50 psi |
| Typical Reaction Time | 2 - 24 hours | 1 - 6 hours | 4 - 48 hours |
| Typical Yield | >90% | >90% | Variable, often high |
Troubleshooting
-
Incomplete or Slow Reaction:
-
Increase the catalyst loading.[6]
-
Ensure the catalyst is fresh and active; old catalysts can have reduced activity.[4]
-
Increase the hydrogen pressure if using a suitable apparatus.
-
Consider switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4][6]
-
For amine-containing substrates that might poison the catalyst, using acetic acid as a solvent can be beneficial.[4]
-
Ensure vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid phases.[4]
-
-
Side Reactions:
Visualization
Experimental Workflow for Hydrogenolysis
The following diagram illustrates the general workflow for the deprotection of this compound via catalytic hydrogenolysis.
Caption: Workflow for the hydrogenolytic deprotection of a benzyl ester.
Logical Relationship of Key Parameters
The following diagram outlines the logical relationship between the key parameters influencing the success of the hydrogenolysis reaction.
Caption: Key parameters influencing hydrogenolysis success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Benzyl tetrahydro-2H-pyran-4-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of benzyl tetrahydro-2H-pyran-4-carboxylate and structurally related fragments in fragment-based drug discovery (FBDD). Detailed protocols for the synthesis of a representative fragment, its screening against a relevant biological target, and hit validation are provided.
Introduction to Fragment-Based Drug Discovery with Tetrahydropyran Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug development.[1] This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to biological targets. The tetrahydropyran (THP) moiety is a valuable scaffold in FBDD due to its favorable physicochemical properties, including its three-dimensional character and potential for hydrogen bonding, which can lead to improved solubility and metabolic stability of drug candidates. While direct FBDD case studies for this compound are not extensively published, the closely related tetrahydropyran-4-carboxylic acid scaffold has been explored in the development of inhibitors for various therapeutic targets, including β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
This document will use the inhibition of BACE1 as a representative case study to illustrate the application of THP-containing fragments in an FBDD workflow.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [2] |
| Molecular Weight | 220.26 g/mol | [2] |
| Appearance | Not specified | |
| Storage | 2-8°C, dry, sealed | [2] |
Representative Application: Tetrahydropyran Fragments as BACE1 Inhibitors
The development of inhibitors for BACE1 is a key therapeutic strategy for Alzheimer's disease. FBDD has been successfully applied to identify novel BACE1 inhibitors. In one such study, a tetrahydropyran (THP) containing fragment was investigated as a replacement for a cyclohexyl group in a series of BACE1 inhibitors, demonstrating the utility of the THP scaffold in modulating inhibitor activity.
Quantitative Data for a Representative THP-Containing BACE1 Inhibitor
The following table summarizes the inhibitory activity of a representative compound from a study on BACE1 inhibitors where a tetrahydropyran-containing fragment was evaluated.
| Compound | Structure | BACE1 IC₅₀ (µM) |
| 10 | (Structure not available in search results) | 29 |
Data extracted from a study on the expansion of structure-activity relationships of BACE1 inhibitors.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from tetrahydropyran-4-carboxylic acid.
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (if using a coupling agent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation (Method A): a. To a solution of tetrahydropyran-4-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. b. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. c. Remove the solvent and excess thionyl chloride under reduced pressure. d. Dissolve the resulting acid chloride in anhydrous DCM.
-
Esterification: a. To the solution of the acid chloride, add benzyl alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: a. Quench the reaction with saturated aqueous sodium bicarbonate solution. b. Separate the organic layer and wash sequentially with water and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Alternative Esterification (Method B - Carbodiimide Coupling):
-
To a solution of tetrahydropyran-4-carboxylic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC or EDC (1.2 equivalents) in DCM at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Fragment-Based Screening Workflow for BACE1 Inhibitors
The following diagram illustrates a typical FBDD workflow for the identification of BACE1 inhibitors.
Protocol 1: Primary Screening - BACE1 Fluorescence Quenching Assay
This protocol is adapted from commercially available BACE1 activity assay kits.[3]
Principle:
This assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity, which is proportional to BACE1 activity.[4]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test fragments (dissolved in DMSO)
-
Known BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: a. Prepare a working solution of BACE1 enzyme in assay buffer. b. Prepare a working solution of the FRET substrate in assay buffer. c. Prepare serial dilutions of the test fragments and control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Assay Setup (per well): a. Add 20 µL of BACE1 assay buffer. b. Add 10 µL of the test fragment dilution or control. c. Add 10 µL of the BACE1 enzyme working solution to initiate the reaction (for blank wells, add assay buffer instead).
-
Incubation: a. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Measurement: a. Add 10 µL of the BACE1 substrate working solution to all wells. b. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/500 nm) in kinetic mode for 10-60 minutes at 37°C.[3]
-
Data Analysis: a. Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve). b. Determine the percent inhibition for each fragment concentration relative to the uninhibited control. c. Plot percent inhibition versus fragment concentration to determine the IC₅₀ value.
Protocol 2: Hit Validation - NMR Spectroscopy
Principle:
Ligand-observe NMR techniques, such as saturation transfer difference (STD) NMR, are used to detect the binding of fragments to the target protein. These methods are highly sensitive to weak interactions.
Materials:
-
Purified BACE1 protein
-
Fragment hits from the primary screen
-
NMR buffer (e.g., deuterated phosphate buffer, pH 7.4)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation: a. Prepare a solution of BACE1 protein in the NMR buffer to a final concentration of 10-50 µM. b. Prepare a stock solution of the fragment hit in a deuterated solvent (e.g., DMSO-d6). c. Add the fragment stock solution to the protein solution to a final concentration of 100-500 µM.
-
NMR Data Acquisition: a. Acquire a 1D proton NMR spectrum of the fragment in the absence of the protein. b. Acquire an STD NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound fragment. c. Acquire a reference spectrum with the irradiation frequency set off-resonance from any protein signals.
-
Data Analysis: a. Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum. b. The presence of signals in the STD spectrum indicates that the fragment binds to the protein. c. The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in close contact with the protein.
Protocol 3: Hit Characterization - X-ray Crystallography
Principle:
X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein, which is crucial for structure-based drug design.
Materials:
-
Highly purified and concentrated BACE1 protein
-
Fragment hit
-
Crystallization buffer and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is often preferred)
Procedure:
-
Co-crystallization or Soaking: a. Co-crystallization: Mix the BACE1 protein with a molar excess of the fragment and set up crystallization trials using vapor diffusion (hanging or sitting drop) methods. b. Soaking: Grow crystals of the apo-BACE1 protein first. Then, soak these crystals in a solution containing the fragment and a cryoprotectant.
-
Data Collection: a. Mount a single crystal and flash-cool it in a stream of liquid nitrogen. b. Collect X-ray diffraction data using a suitable X-ray source and detector.
-
Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the crystal structure using molecular replacement with a known BACE1 structure as a search model. c. Build the fragment into the resulting electron density map. d. Refine the structure to improve the fit between the model and the experimental data.
-
Structural Analysis: a. Analyze the refined structure to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the fragment and the BACE1 active site. b. This information will guide the subsequent lead optimization efforts.
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway, which leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease.
Conclusion
This compound and related tetrahydropyran-containing fragments represent a promising class of scaffolds for fragment-based drug discovery. Their favorable physicochemical properties and synthetic tractability make them attractive starting points for the development of inhibitors against a range of therapeutic targets. The provided protocols and application notes, using BACE1 inhibition as a representative example, offer a comprehensive guide for researchers interested in utilizing these fragments in their drug discovery programs. The detailed methodologies for synthesis, screening, and characterization will facilitate the identification and optimization of novel lead compounds.
References
Application Notes and Protocols for the Chiral Synthesis of Benzyl Tetrahydro-2H-pyran-4-carboxylate Derivatives
Introduction: The Significance of Chiral Tetrahydropyran Scaffolds
The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in the core structures of numerous biologically active natural products and pharmaceutical agents.[1] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a critical pharmacophore in drug design. Specifically, chiral derivatives of tetrahydro-2H-pyran-4-carboxylate serve as versatile intermediates in the synthesis of a wide range of therapeutics, including enzyme inhibitors and receptor antagonists.[2][3] The benzyl ester functionality, in particular, offers a stable protecting group that can be selectively removed under mild hydrogenolysis conditions, making it highly valuable in multi-step synthetic campaigns.[4]
This guide provides a comprehensive overview of robust and scalable strategies for the enantioselective synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate derivatives. We will delve into the mechanistic underpinnings of key asymmetric transformations, including organocatalytic and metal-catalyzed approaches, and provide detailed, field-tested protocols for their practical implementation.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral this compound can be broadly approached via two strategic pathways:
-
Asymmetric synthesis of a chiral tetrahydropyran-4-carboxylic acid derivative followed by benzylation. This is often the most practical approach, as many asymmetric methods are optimized for simpler alkyl esters.
-
Direct asymmetric synthesis utilizing a benzyl-containing substrate. This is a more convergent approach but may require more specific catalyst and reaction condition optimization.
This document will focus on providing protocols for the first strategy, which offers greater flexibility and is built upon more extensively validated methodologies.
Part 1: Asymmetric Synthesis of the Tetrahydropyran Core
The cornerstone of this synthesis is the enantioselective construction of the substituted tetrahydropyran ring. Organocatalysis has emerged as a powerful tool for this purpose, offering mild reaction conditions and high stereocontrol.[1]
Organocatalytic Domino Michael-Hemiacetalization
One of the most elegant and efficient methods for constructing the chiral THP core is the organocatalytic domino Michael-hemiacetalization reaction.[5] This approach utilizes a chiral bifunctional catalyst, such as a squaramide or a primary amine-thiourea, to activate both the nucleophile and the electrophile, thereby inducing high levels of stereoselectivity.
The general principle involves the conjugate addition of a 1,3-dicarbonyl compound to an α,β-unsaturated acceptor, which then undergoes an intramolecular hemiacetalization to form the tetrahydropyran ring. By employing a chiral catalyst, this cascade reaction can be rendered highly enantioselective.[6]
Diagram 1: Organocatalytic Domino Michael-Hemiacetalization Workflow
Caption: Workflow for the organocatalytic synthesis of chiral tetrahydropyranols.
Protocol 1: Organocatalytic Synthesis of a Chiral Tetrahydropyranol Intermediate
This protocol is adapted from methodologies developed for the asymmetric synthesis of highly functionalized tetrahydropyrans.[5][6]
Materials:
-
Appropriate β-keto ester (1.0 equiv)
-
α-Hydroxymethyl nitroalkene (1.2 equiv)
-
Quinine-derived squaramide catalyst (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-keto ester (1.0 equiv) and the quinine-derived squaramide catalyst (0.1 equiv).
-
Dissolve the solids in anhydrous DCM (to a concentration of 0.2 M with respect to the β-keto ester).
-
Cool the solution to 0 °C using an ice bath.
-
Add the α-hydroxymethyl nitroalkene (1.2 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding a few drops of TFA.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantioenriched polyfunctionalized tetrahydropyran derivative.
Expected Outcome:
This domino reaction typically proceeds in good yields (60-90%) with high diastereoselectivity (>95:5 dr) and excellent enantioselectivity (90-99% ee).[5][6]
| Catalyst Loading | Temperature (°C) | Typical Yield (%) | Typical ee (%) |
| 10 mol% | 0 | 60-90 | 90-99 |
| 5 mol% | 25 | 50-80 | 85-95 |
Table 1: Representative data for the organocatalytic synthesis of tetrahydropyranols.
Part 2: Conversion to this compound
Once the chiral tetrahydropyran core is synthesized, the next step is the introduction of the benzyl ester. If the synthesis in Part 1 yielded a carboxylic acid, direct esterification can be performed. If it yielded an ester (e.g., a methyl or ethyl ester), hydrolysis to the carboxylic acid followed by benzylation is necessary.
Protocol 2: Benzyl Esterification of a Chiral Carboxylic Acid
This protocol outlines a reliable method for the benzylation of a carboxylic acid using benzyl bromide, a common and effective method.[7]
Materials:
-
Chiral tetrahydropyran-4-carboxylic acid (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the chiral tetrahydropyran-4-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5 equiv) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Diagram 2: Overall Synthetic Strategy
Caption: Two-stage strategy for the synthesis of the target compound.
Alternative Strategies and Considerations
Metal-Catalyzed Asymmetric Synthesis
While organocatalysis is a powerful tool, metal-catalyzed reactions also offer efficient routes to chiral tetrahydropyrans. For instance, Ru-catalyzed dynamic kinetic resolution (DKR) has been successfully employed to establish multiple stereocenters in a single step.[3] This method is particularly useful for synthesizing highly functionalized THP derivatives.
Enzymatic Resolution
For cases where a racemic mixture of this compound is synthesized, enzymatic resolution can be an effective method to obtain the desired enantiomer. Lipases are commonly used for the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification.[8][9] This approach can provide access to enantiopure materials, although the theoretical maximum yield is 50%.
Chiral Pool Synthesis
The chiral pool refers to the use of readily available, enantiopure natural products as starting materials.[10] For certain substitution patterns on the tetrahydropyran ring, it may be possible to devise a synthetic route starting from a chiral building block such as a carbohydrate or a hydroxy acid. This strategy can be highly efficient as it leverages the inherent chirality of the starting material.
Conclusion and Future Outlook
The synthesis of enantioenriched this compound derivatives is a critical task in medicinal chemistry and drug development. The strategies outlined in this guide, particularly the combination of organocatalytic domino reactions with standard esterification procedures, provide a reliable and scalable pathway to these valuable building blocks. As the field of asymmetric catalysis continues to evolve, we can anticipate the development of even more direct and efficient methods for the synthesis of these and other complex chiral molecules.
References
- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral pool - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Diphenyl(tetrahydro-2H-pyran-4-yl)methanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its incorporation into molecular frameworks can significantly influence physicochemical properties such as solubility, metabolic stability, and target binding affinity. Consequently, the development of robust synthetic methodologies for functionalized tetrahydropyrans is of paramount importance in medicinal chemistry and drug discovery. One such valuable derivative is diphenyl(tetrahydro-2H-pyran-4-yl)methanol, a tertiary alcohol that serves as a key intermediate for various therapeutic agents.
This document provides detailed application notes and protocols for the synthesis of diphenyl(tetrahydro-2H-pyran-4-yl)methanol through the reaction of benzyl tetrahydro-2H-pyran-4-carboxylate with a phenyl Grignard reagent. The reaction proceeds via a double addition of the Grignard reagent to the ester functionality, yielding the desired tertiary alcohol.
Applications in Drug Development
The tetrahydropyran core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of tetrahydropyran are being explored for a wide range of therapeutic applications, including:
-
Neurological Disorders: Tetrahydropyran-containing compounds have shown potential as neurological receptor antagonists for the treatment of cognitive impairments and Alzheimer's disease.[1]
-
Oncology: The structural features of the tetrahydropyran ring are utilized in the design of novel inhibitors targeting key enzymes and receptors implicated in cancer progression.
-
Infectious Diseases: Certain functionalized tetrahydropyrans have demonstrated antimicrobial and antifungal properties.
-
Inflammatory Diseases: The pyran scaffold is a component of molecules designed as inhibitors of inflammatory pathways.
The tertiary alcohol, diphenyl(tetrahydro-2H-pyran-4-yl)methanol, and its analogues are valuable precursors for the synthesis of more complex molecules with potential therapeutic activities. The diaryl carbinol moiety is a common pharmacophore in various biologically active compounds.
Reaction Principle
The reaction of an ester, such as this compound, with a Grignard reagent (in this case, phenylmagnesium halide) results in the formation of a tertiary alcohol.[2] This transformation occurs in two successive nucleophilic addition steps.
-
First Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses, eliminating the benzyloxy group (-OCH₂Ph) to form a ketone intermediate, 4-benzoyl-tetrahydropyran.
-
Second Addition: A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, which is more reactive than the starting ester. This generates a magnesium alkoxide intermediate.
-
Protonation: An acidic workup is performed to protonate the magnesium alkoxide, yielding the final tertiary alcohol product, diphenyl(tetrahydro-2H-pyran-4-yl)methanol.
Due to the high reactivity of Grignard reagents, it is crucial to perform the reaction under strictly anhydrous conditions to prevent quenching of the reagent by protic solvents like water.[2]
Reaction Scheme
Caption: General reaction scheme for the synthesis of diphenyl(tetrahydro-2H-pyran-4-yl)methanol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the reaction of a tetrahydro-2H-pyran-4-carboxylate ester with an excess of a phenyl Grignard reagent. Please note that yields can vary based on the specific substrate, reaction conditions, and scale.
| Parameter | Value | Reference |
| Starting Material | Benzyl/Ethyl tetrahydro-2H-pyran-4-carboxylate | Generic |
| Grignard Reagent | Phenylmagnesium Bromide/Chloride | Generic |
| Molar Ratio (Ester:Grignard) | 1 : 2.2 - 3.0 | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | Generic |
| Reaction Time | 1 - 4 hours | Generic |
| Workup | Saturated aq. NH₄Cl or dilute HCl | Generic |
| Typical Yield | 70 - 90% | Estimated |
Experimental Protocols
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Assemble the flame-dried glassware under an inert atmosphere.
-
Place magnesium turnings (1.2 eq.) in the round-bottom flask.
-
Add a small crystal of iodine if the magnesium is not highly activated.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change, gentle bubbling, and heat generation.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent.
2. Synthesis of Diphenyl(tetrahydro-2H-pyran-4-yl)methanol
Materials:
-
This compound
-
Phenylmagnesium bromide solution (prepared as above)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the Grignard reagent solution prepared in the first protocol to 0 °C using an ice-water bath.
-
Slowly add the solution of the ester to the cooled Grignard reagent via a dropping funnel. Maintain the temperature at 0-10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure diphenyl(tetrahydro-2H-pyran-4-yl)methanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of diphenyl(tetrahydro-2H-pyran-4-yl)methanol.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from moisture and air.
-
Anhydrous ethers such as THF are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
The reaction can be exothermic. Proper temperature control is essential.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Disclaimer: These protocols are intended for guidance for trained chemists. All procedures should be carried out in a properly equipped laboratory and with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: Esterification of Tetrahydropyran-4-carboxylic Acid with Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active compounds and natural products, valued for its favorable metabolic stability and pharmacokinetic properties. Consequently, tetrahydropyran-4-carboxylic acid and its derivatives are crucial intermediates in the synthesis of novel therapeutics.[1] Benzyl esters, in particular, serve as versatile intermediates and protected forms of carboxylic acids in multi-step organic syntheses. The esterification of tetrahydropyran-4-carboxylic acid with benzyl alcohol yields benzyl tetrahydropyran-4-carboxylate, a key building block in drug discovery and development. This document provides detailed protocols for this synthesis via Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols using an acid catalyst.[2][3]
Applications in Drug Development
The resulting ester, benzyl tetrahydropyran-4-carboxylate, can be utilized in various synthetic routes for the development of novel pharmaceutical agents. The tetrahydropyran ring system is a core component in numerous compounds investigated for a range of therapeutic areas. The benzyl protecting group can be selectively removed under mild conditions, allowing for further functionalization of the carboxylic acid.
Experimental Protocols
Fischer-Speier Esterification of Tetrahydropyran-4-carboxylic Acid with Benzyl Alcohol
This protocol details the synthesis of benzyl tetrahydropyran-4-carboxylate using a strong acid catalyst and azeotropic removal of water to drive the reaction to completion.
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system (optional, for high purity)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-carboxylic acid, benzyl alcohol, and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.05-0.1 equivalents).
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, thereby removing water and driving the equilibrium towards the ester product.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Ensure all gas evolution has ceased.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by vacuum distillation to yield the pure benzyl tetrahydropyran-4-carboxylate.[2]
Data Presentation
The following table summarizes representative quantitative data for the esterification of tetrahydropyran-4-carboxylic acid with benzyl alcohol under different catalytic conditions.
| Parameter | Method A: p-TsOH in Toluene | Method B: H₂SO₄ in Benzyl Alcohol |
| Reactant 1 | Tetrahydropyran-4-carboxylic acid (1.0 eq) | Tetrahydropyran-4-carboxylic acid (1.0 eq) |
| Reactant 2 | Benzyl alcohol (1.2 eq) | Benzyl alcohol (5.0 eq, as solvent) |
| Catalyst | p-Toluenesulfonic acid (0.1 eq) | Sulfuric acid (0.05 eq) |
| Solvent | Toluene | None (excess benzyl alcohol) |
| Temperature | Reflux (~110 °C) | 120 °C |
| Reaction Time | 4-6 hours | 8-12 hours |
| Purification | Flash Chromatography | Vacuum Distillation |
| Yield | 85-95% | 75-85% |
Visualizations
Reaction Mechanism: Fischer-Speier Esterification
References
Application Notes and Protocols: Benzyl tetrahydro-2H-pyran-4-carboxylate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl tetrahydro-2H-pyran-4-carboxylate is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its inherent structural features, including the tetrahydropyran ring and the benzyl-protected carboxylic acid, offer multiple avenues for chemical modification. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active natural products and synthetic drugs. The benzyl ester provides a stable protecting group that can be selectively removed under mild conditions, revealing a carboxylic acid for further functionalization. This allows for the strategic construction of complex molecular architectures, including spirocycles and fused ring systems, which are of significant interest in drug discovery. This document provides detailed protocols for key transformations of this compound and its application in the synthesis of bioactive heterocyclic compounds.
Key Transformations and Synthetic Protocols
The utility of this compound as a building block is unlocked through a series of fundamental chemical transformations. These include the deprotection of the benzyl ester to the corresponding carboxylic acid, and subsequent conversion of the carboxylic acid to other key functional groups like amines, or its use in the synthesis of key intermediates such as ketones.
Protocol 1: Debenzylation of this compound via Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield tetrahydro-2H-pyran-4-carboxylic acid, a key intermediate for further synthetic elaborations. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate) to the solution.[1] For substrates that may be sensitive or prone to catalyst poisoning, Pearlman's catalyst (20% Pd(OH)₂/C) can be a more active alternative.[1]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1] For less reactive substrates, the reaction can be performed under a positive pressure of hydrogen (e.g., using a Parr shaker).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to 24 hours.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude tetrahydro-2H-pyran-4-carboxylic acid.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.
Experimental Workflow for Debenzylation
Caption: Workflow for the catalytic hydrogenation of this compound.
Protocol 2: Synthesis of 4-Aminotetrahydro-2H-pyran from Tetrahydro-2H-pyran-4-carboxylic Acid via Curtius Rearrangement
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom.[3][4][5] This protocol outlines the synthesis of 4-aminotetrahydro-2H-pyran from the corresponding carboxylic acid.
Experimental Protocol:
-
Acyl Azide Formation:
-
Method A (from Acyl Chloride): Convert tetrahydro-2H-pyran-4-carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1] Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone, THF) and treat it with an aqueous solution of sodium azide (NaN₃) at low temperature (0-5 °C).
-
Method B (One-Pot Procedure): To a solution of tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., THF, toluene), add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (TEA) (1.2 eq). Stir the mixture at room temperature for 1-2 hours.[4]
-
-
Curtius Rearrangement:
-
Gently heat the solution containing the acyl azide (typically 60-100 °C) until the evolution of nitrogen gas ceases. This step should be performed with caution in a well-ventilated fume hood as acyl azides can be explosive.[6] The rearrangement yields the corresponding isocyanate.
-
-
Hydrolysis to Amine:
-
Add an aqueous acid solution (e.g., HCl) to the reaction mixture containing the isocyanate and heat to reflux. This hydrolyzes the isocyanate to the primary amine via an unstable carbamic acid intermediate which decarboxylates.[1]
-
-
Isolation and Purification:
-
After cooling, basify the reaction mixture with a suitable base (e.g., NaOH) and extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminotetrahydro-2H-pyran. Further purification can be achieved by distillation or chromatography.
-
Logical Flow of the Curtius Rearrangement
Caption: Key steps in the synthesis of 4-aminotetrahydro-2H-pyran via the Curtius rearrangement.
Application in the Synthesis of Bioactive Heterocyclic Compounds
This compound and its derivatives are instrumental in the synthesis of various biologically active heterocyclic compounds. Two prominent examples are spiro-hydantoins and pyranopyrimidines.
Synthesis of Spiro-hydantoins
Spiro-hydantoins are a class of compounds with diverse biological activities, including anticonvulsant and antiarrhythmic properties.[7] Tetrahydropyran-4-one, which can be synthesized from this compound, serves as a key precursor for these spirocycles.
Protocol 3: Synthesis of Spiro[tetrahydropyran-4,5'-imidazolidine]-2',4'-dione
This protocol is based on the Bucherer-Bergs reaction, a multicomponent reaction for the synthesis of hydantoins from ketones.[8]
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine tetrahydropyran-4-one (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.2 eq) in a mixture of ethanol and water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture at 60-70 °C for 4-6 hours.
-
Isolation of Intermediate: Cool the reaction mixture to 5-10 °C. The intermediate spiro-hydantoin may precipitate and can be collected by filtration.[9]
-
Hydrolysis (if necessary): The initial product may be an amino-nitrile which can be hydrolyzed to the desired hydantoin by heating with aqueous acid or base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Experimental Workflow for Spiro-hydantoin Synthesis
Caption: Workflow for the synthesis of spiro-hydantoins from tetrahydropyran-4-one.
Synthesis of Pyranopyrimidines
Pyranopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[10][11] These compounds can be synthesized via multicomponent reactions involving a tetrahydropyran derivative.
Protocol 4: Multicomponent Synthesis of a Pyranopyrimidine Derivative
This protocol describes a typical one-pot, three-component reaction for the synthesis of a pyranopyrimidine.[12]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine an appropriate aldehyde (1.0 eq), malononitrile (1.0 eq), and barbituric acid (1.0 eq) in a suitable solvent such as ethanol or a water/ethanol mixture.
-
Catalyst Addition: Add a catalytic amount of a base such as piperidine or triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).
Table 1: Examples of Synthesized Pyranopyrimidine Derivatives and their Antibacterial Activity [10]
| Compound | Aldehyde | Yield (%) | Antibacterial Activity (MIC in µg/mL) vs. S. aureus |
| 10a | Benzaldehyde | 92 | 12.5 |
| 10b | 4-Chlorobenzaldehyde | 95 | 6.25 |
| 10c | 4-Methoxybenzaldehyde | 97 | 25 |
| 10d | 4-Nitrobenzaldehyde | 88 | 6.25 |
Application in the Synthesis of Sigma-1 Receptor Ligands
The tetrahydropyran scaffold is a key structural motif in a number of potent and selective sigma-1 (σ1) receptor ligands. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in a variety of neurological and psychiatric disorders.
Table 2: Binding Affinities of Tetrahydropyran-Containing Sigma-1 Receptor Ligands
| Compound | Structure | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |
| Ligand A | (Structure not available in search results) | 1.5 | 50.85 | 33.9 |
| Ligand B | (Structure not available in search results) | 2.7 | 27 | 10 |
| Ligand C | (Structure not available in search results) | 13 | 102 | 7.8 |
Data compiled from various sources discussing sigma receptor ligands.
Signaling Pathways of Biological Targets
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, contributing to cellular homeostasis and neuroprotection.[9][13]
References
- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 9. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 10. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 11. echemcom.com [echemcom.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijprajournal.com [ijprajournal.com]
Application of Benzyl Tetrahydro-2H-pyran-4-carboxylate in the Total Synthesis of (+)-SCH 351448
For Researchers, Scientists, and Drug Development Professionals
This document details the application of a benzyl-protected tetrahydro-2H-pyran-4-carboxylate derivative as a crucial building block in the convergent total synthesis of (+)-SCH 351448, a novel activator of the low-density lipoprotein receptor promoter with potential applications in the treatment of hypercholesterolemia.[1] The tetrahydropyran motif is a common feature in many biologically active natural products, making its stereoselective synthesis a key challenge in organic chemistry.[1][2][3]
The total synthesis of (+)-SCH 351448, a C₂-symmetric macrodiolide, reported by Panek and coworkers, effectively utilizes a benzyl ester of a substituted tetrahydropyran-4-carboxylic acid as a key intermediate for the construction of the C1-C13 fragment of the natural product.[1] The benzyl group serves as a robust protecting group for the carboxylic acid functionality, which is essential for subsequent chemical transformations.
Synthesis of the C1-C13 Fragment of (+)-SCH 351448
The synthesis of the C1-C13 fragment of (+)-SCH 351448 commences with a highly diastereoselective [4+2] annulation to construct the core tetrahydropyran ring. This is followed by a series of functional group manipulations to introduce the necessary stereocenters and functionalities, including the formation of the pivotal benzyl tetrahydro-2H-pyran-4-carboxylate intermediate 10 .
References
Stereoselective synthesis of substituted tetrahydropyrans from Benzyl tetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the stereoselective synthesis of α-substituted tetrahydropyrans, starting from the commercially available Benzyl tetrahydro-2H-pyran-4-carboxylate. This method utilizes an Evans oxazolidinone chiral auxiliary to control the stereochemistry of an α-alkylation reaction, a key step in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
Substituted tetrahydropyrans (THPs) are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. Their stereochemistry often plays a crucial role in their biological activity, making the development of stereoselective synthetic methods a significant area of research. This protocol details a reliable strategy for the asymmetric α-alkylation of a tetrahydropyran-4-carboxylate scaffold, providing access to enantioenriched 4,4-disubstituted tetrahydropyran derivatives.
The overall synthetic strategy involves three main stages:
-
Preparation of an N-acyl oxazolidinone derivative from this compound.
-
Diastereoselective alkylation of the N-acyl oxazolidinone enolate.
-
Cleavage of the chiral auxiliary to yield the desired α-substituted tetrahydropyran derivative.
Overall Synthetic Pathway
The logical workflow for the synthesis is depicted below. The initial step involves the hydrolysis of the starting benzyl ester, followed by the attachment of the chiral auxiliary. The key stereoselective alkylation is then performed, and finally, the auxiliary is removed to yield the target compound.
Caption: Overall workflow for the stereoselective synthesis.
Experimental Protocols
Step 1: Preparation of Tetrahydro-2H-pyran-4-carboxylic Acid
Objective: To hydrolyze the starting benzyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq.) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Tetrahydro-2H-pyran-4-carboxylic acid.
Step 2: Attachment of the Evans Chiral Auxiliary
Objective: To couple the carboxylic acid with an Evans oxazolidinone to form the N-acyl derivative.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq.) in anhydrous THF at 0 °C, add triethylamine (1.1 eq.).
-
Slowly add pivaloyl chloride (1.05 eq.) and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the Evans auxiliary (1.0 eq.) and LiCl (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Cannulate the mixed anhydride solution from the first flask into the solution of the chiral auxiliary.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-acyl oxazolidinone.
Step 3: Diastereoselective α-Alkylation
Objective: To introduce an alkyl group at the α-position with high diastereoselectivity.
Materials:
-
N-Acyl Evans Oxazolidinone from Step 2
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS (1.1 eq., as a solution in THF) and stir for 30-60 minutes at -78 °C to form the sodium enolate.
-
Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C.
-
Monitor the reaction by TLC. Once complete, quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography to isolate the major diastereomer.
Caption: Key steps in the diastereoselective alkylation.
Step 4: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and obtain the final α-substituted tetrahydropyran derivative.
Method A: Hydrolytic Cleavage to Carboxylic Acid
Materials:
-
Alkylated N-Acyl Oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aq. solution)
-
Tetrahydrofuran (THF) / Water
Procedure:
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add hydrogen peroxide (4.0 eq.), followed by aqueous LiOH (2.0 eq.).
-
Stir the mixture at 0 °C for 1-2 hours, then at room temperature until the reaction is complete (TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify with 1 M HCl and extract with ethyl acetate.
-
The chiral auxiliary can be recovered from the organic layer. The desired carboxylic acid is in the aqueous layer, which can be further extracted after acidification.
Method B: Reductive Cleavage to Primary Alcohol
Materials:
-
Alkylated N-Acyl Oxazolidinone
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alkylated product (1.0 eq.) in anhydrous THF and cool to 0 °C.
-
Add LiBH₄ (2.0 eq.) portion-wise.
-
Stir at 0 °C and allow to warm to room temperature.
-
Monitor by TLC. Upon completion, quench carefully with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the chiral primary alcohol.
Data Presentation
The following table summarizes expected outcomes for the key stereoselective alkylation step, based on literature precedents for similar systems.[1][2]
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl iodide | > 95:5 | 85 - 95 |
| Benzyl bromide | > 98:2 | 90 - 98 |
| Allyl bromide | > 95:5 | 88 - 96 |
Conclusion
This protocol provides a robust and highly stereoselective method for the synthesis of α-substituted tetrahydropyran-4-carboxylic acid derivatives. The use of an Evans chiral auxiliary allows for excellent control over the newly formed stereocenter. The flexibility in the choice of electrophile and the methods for auxiliary cleavage make this a versatile strategy for accessing a variety of enantioenriched building blocks for drug discovery and natural product synthesis.
References
Troubleshooting & Optimization
Benzyl tetrahydro-2H-pyran-4-carboxylate synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves heating the reactants to drive the equilibrium towards the product.[1][2][3][4]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions primarily involve the benzyl alcohol reactant under acidic conditions. These include:
-
Formation of Dibenzyl Ether: Benzyl alcohol can undergo acid-catalyzed self-condensation to form dibenzyl ether and water.
-
Polymerization/Resinification: Under harsh acidic conditions or at high temperatures, benzyl alcohol can polymerize, leading to the formation of resinous, high-molecular-weight byproducts.
Q3: How can I minimize the formation of byproducts?
A3: To minimize side reactions, consider the following strategies:
-
Control of Reaction Temperature: Avoid excessively high temperatures, which can promote the dehydration of benzyl alcohol.
-
Choice and Amount of Catalyst: Use the minimum effective amount of a strong acid catalyst. Milder catalysts or alternative esterification methods can also be explored.[4][5]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged reaction times after the consumption of the limiting reagent.
-
Use of a Dehydrating Agent: Employing a Dean-Stark apparatus or molecular sieves can help remove water as it is formed, driving the equilibrium towards the desired ester and potentially reducing side reactions.[1][4]
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound typically involves the following steps:
-
Neutralization and Extraction: After the reaction, the mixture is cooled, diluted with an organic solvent (like ethyl acetate), and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid. This is followed by washing with brine.[6]
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.[6]
-
Chromatography: Column chromatography on silica gel is often employed to separate the desired ester from byproducts like dibenzyl ether.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to insufficient heating or catalyst. | Ensure the reaction is heated to an appropriate temperature (e.g., reflux in a suitable solvent). Check the quality and quantity of the acid catalyst. Use an excess of one reagent (typically the alcohol) to shift the equilibrium.[3] |
| Loss of product during workup. | Ensure proper phase separation during extraction. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. | |
| Presence of a Significant Amount of Dibenzyl Ether | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed. |
| Excessively acidic conditions. | Reduce the amount of acid catalyst. | |
| Formation of a Tarry or Resinous Substance | Use of a very strong acid catalyst (e.g., concentrated sulfuric acid) at high temperatures. | Use a milder acid catalyst like p-toluenesulfonic acid. Maintain careful temperature control. |
| Contamination of benzyl alcohol. | Ensure the use of high-purity benzyl alcohol. | |
| Difficulty in Separating the Product from Byproducts | Similar polarities of the product and byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation on silica gel is challenging. |
Experimental Protocols
General Protocol for Fischer Esterification of Tetrahydro-2H-pyran-4-carboxylic Acid
This protocol is a generalized procedure based on standard Fischer esterification methods.[2][6]
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
Benzyl alcohol (in excess, e.g., 3-5 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount) or p-Toluenesulfonic acid monohydrate (0.05-0.1 equivalents)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (or other suitable extraction solvent)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add tetrahydro-2H-pyran-4-carboxylic acid, benzyl alcohol, and toluene.
-
Add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the tetrahydro-2H-pyran-4-carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Optimizing reaction conditions for Benzyl tetrahydro-2H-pyran-4-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic approach involves a two-step process:
-
Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid: This intermediate is typically prepared via the hydrolysis of a corresponding ester, such as ethyl or methyl tetrahydro-2H-pyran-4-carboxylate.
-
Benzylation of Tetrahydro-2H-pyran-4-carboxylic acid: The carboxylic acid is then esterified using benzyl alcohol or a benzyl halide (e.g., benzyl bromide) to yield the final product.
Q2: What are the critical parameters to control during the benzylation step?
Key parameters for a successful benzylation reaction include:
-
Choice of Benzylating Agent: Benzyl bromide is often used in the presence of a base, while benzyl alcohol can be used under acidic catalysis (e.g., Fischer esterification) or with coupling agents.
-
Base Selection: When using benzyl bromide, inorganic bases like potassium carbonate or sodium carbonate are commonly employed.
-
Solvent: Aprotic polar solvents such as DMF or acetonitrile are suitable for reactions with benzyl bromide.
-
Temperature: The reaction temperature can influence the rate and selectivity. Room temperature to gentle heating (50-70°C) is typical.[1]
-
Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and avoid side product formation.
Q3: How can I purify the final product, this compound?
Standard purification techniques for this compound include:
-
Extraction: After the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete hydrolysis of the starting ester. | Ensure complete hydrolysis by extending the reaction time or using a stronger base/acid. Monitor the reaction by TLC or NMR. |
| Inefficient benzylation. | - Optimize the base, solvent, and temperature for the benzylation step.- Consider using a more reactive benzylating agent.- Use a coupling agent like DCC or EDC if starting from benzyl alcohol. | |
| Product loss during workup or purification. | - Ensure proper pH adjustment during extraction to minimize product solubility in the aqueous layer.- Use the appropriate solvent system for column chromatography to achieve good separation. | |
| Presence of Unreacted Tetrahydro-2H-pyran-4-carboxylic acid | Insufficient amount of benzylating agent or base. | - Use a slight excess (1.1-1.5 equivalents) of the benzylating agent and base.- Ensure the base is of good quality and anhydrous if required. |
| Short reaction time. | Increase the reaction time and monitor the disappearance of the starting material by TLC. | |
| Formation of Benzyl ether as a byproduct | Reaction conditions favoring ether formation. | - If using benzyl alcohol under acidic conditions, ensure the temperature is not too high.- When using benzyl bromide, ensure anhydrous conditions to minimize hydrolysis to benzyl alcohol, which can then form an ether. |
| Difficulty in Removing the Solvent (e.g., DMF) | High boiling point of the solvent. | - After the reaction, perform a thorough aqueous workup to wash away the majority of the DMF.- Remove residual DMF under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid
This protocol is adapted from the hydrolysis of a related dicarboxylate.
-
Hydrolysis: Diethyl tetrahydropyran-4,4-dicarboxylate is hydrolyzed using a base like NaOH or KOH (1 to 6 molar equivalents) at a temperature of 40-50°C.[2]
-
Acidification: After complete hydrolysis, the reaction mixture is cooled and the pH is adjusted to 1.0-2.0 with a suitable acid (e.g., HCl) to precipitate the dicarboxylic acid.[2]
-
Decarboxylation: The resulting tetrahydropyran-4,4-dicarboxylic acid is then decarboxylated by heating at 120-130°C in a high-boiling solvent like xylene to yield Tetrahydro-2H-pyran-4-carboxylic acid.[2]
-
Isolation: The product can be extracted with a suitable organic solvent like ethyl acetate.[2]
Protocol 2: Synthesis of this compound
This protocol is a general procedure for benzylation of a carboxylic acid.
-
Dissolution: Dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1 equivalent) in a suitable solvent such as methanol.
-
Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Heating: Heat the reaction mixture to reflux (around 70°C).[1]
-
Benzyl Bromide Addition: Add benzyl bromide (1.1 equivalents) dropwise to the refluxing solution.[1]
-
Reaction: Continue refluxing for 5 hours, monitoring the reaction by TLC.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it to remove the methanol. Add water and dichloromethane, then separate the layers.[1]
-
Extraction: Extract the aqueous layer with dichloromethane.[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Purification of Benzyl tetrahydro-2H-pyran-4-carboxylate by Column Chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Benzyl tetrahydro-2H-pyran-4-carboxylate. Here, we delve into the nuances of column chromatography for this specific compound, offering practical, field-tested advice to navigate common challenges and ensure the integrity of your experimental outcomes.
I. Foundational Knowledge: Understanding the Molecule
This compound is an intermediate used in organic synthesis, particularly in the creation of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring a benzyl ester and a tetrahydropyran ring, dictates its behavior during chromatographic separation. The ester group provides a site for potential hydrolysis under acidic or basic conditions, while the benzyl group can be sensitive to certain catalytic conditions.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | --INVALID-LINK--[3] |
| Molecular Weight | 220.26 g/mol | --INVALID-LINK--[3] |
| Appearance | Colorless oil (typical) | General chemical properties |
| Storage | 2-8°C, dry, sealed | --INVALID-LINK--[1] |
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured to provide direct answers to issues that may arise during the column chromatography of this compound.
Question: My compound is not eluting from the column, or the recovery is very low. What are the likely causes and solutions?
This is a frequent issue that can stem from several factors. Let's break down the diagnostic process.
Workflow for Diagnosing Low Recovery
Caption: Troubleshooting workflow for low product recovery.
In-depth Explanation:
-
Compound Stability: Benzyl esters can be sensitive to the acidic nature of standard silica gel.[4] To pre-empt this, perform a stability test. Spot your crude product on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, decomposition is likely.
-
Solution: Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[4]
-
-
Solvent System: An incorrect mobile phase is a common pitfall.[4] If the eluent is not polar enough, your compound will remain adsorbed to the silica. Conversely, if it's too polar, it may elute too quickly with impurities.
-
Solution: Always re-verify your solvent mixture. A good starting point for esters like this is a hexane/ethyl acetate system.[5]
-
-
Dilute Fractions: It's possible the compound has eluted but is spread across many fractions at a low concentration, making it undetectable by standard TLC spotting.[4]
-
Solution: Combine and concentrate fractions in the expected elution range and re-analyze by TLC.
-
Question: I'm observing poor separation between my product and a non-polar impurity. How can I improve the resolution?
Achieving good separation is the primary goal of chromatography. Poor resolution can often be rectified by systematic adjustments.
Possible Causes & Solutions:
| Problem | Probable Cause | Recommended Solution |
| Co-elution of spots | Incorrect mobile phase polarity. | Systematically decrease the polarity of the eluent system. A gradient elution from a non-polar to a slightly more polar solvent can be effective. |
| Band broadening | Flow rate is too fast or too slow.[6] | Optimize the flow rate. A slower flow rate generally allows for better equilibration and sharper bands, but too slow can lead to diffusion.[6] |
| Overloading the column | Too much sample was loaded relative to the amount of silica gel. | As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for good separation. |
| Improper sample loading | The initial sample band was too wide. | Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a tight, narrow band.[6] If solubility is an issue, consider dry loading.[6] |
Question: The solvent flow has stopped or is extremely slow. What should I do?
A blocked column can be frustrating but is often fixable.
Immediate Actions:
-
Check for Blockages: Ensure the stopcock is open and the outlet is not clogged with silica fines. A small plug of glass wool can prevent this.[7]
-
Air Pressure: If using flash chromatography, ensure there is adequate, but not excessive, pressure.[6] Be cautious, as excessive pressure can crack the column.[6]
-
Insoluble Material: The crude sample may contain insoluble impurities that have clogged the top of the column.[4]
-
Solution: If the blockage is at the top, you may be able to carefully remove the top layer of silica and replace it with fresh stationary phase.
-
III. Frequently Asked Questions (FAQs)
-
What is a good starting solvent system for the purification of this compound?
-
A common starting point for esters of this nature is a mixture of hexanes and ethyl acetate.[5] Begin with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.
-
-
How do I determine the correct fractions to combine?
-
Analyze each fraction (or every few fractions) by TLC. Combine only the fractions that show a single, clean spot corresponding to your product's Rf value.
-
-
Should I use wet or dry loading for my sample?
-
Wet loading is suitable if your crude product dissolves easily in a small amount of the initial mobile phase.[6]
-
Dry loading is preferred if your compound has poor solubility in the eluent.[6] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[6]
-
-
Can this compound be purified using other chromatographic techniques?
IV. Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
Preparation and TLC Analysis:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane).
-
Develop a TLC method to determine the optimal eluent system. Test various ratios of hexanes:ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product to ensure good separation.
Column Packing:
-
Select an appropriate size glass column.
-
Secure the column vertically to a stand.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[7]
-
Add another thin layer of sand on top of the packed silica.
Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography.
Sample Loading:
-
Dissolve the crude product in the minimum amount of the initial eluent.
-
Carefully pipette the solution onto the top layer of sand, ensuring not to disturb the silica bed.[6]
-
Allow the sample to adsorb onto the silica.
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
-
Beilstein Journals. Supporting Information. --INVALID-LINK--
-
Sigma-Aldrich. Affinity Chromatography Troubleshooting. --INVALID-LINK--
-
PubChem. Benzyl tetrahydro-2H-pyran-3-carboxylate. --INVALID-LINK--
-
HPLC Troubleshooting Guide. --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
-
PubMed. Benzyl esters in the gas-chromatographic purification of radioactive acetic acid from bacteria, and for the possible analysis of other short-chain acids. --INVALID-LINK--
-
Reddit. did a column chromatography in the lab with polar fixed phase and apolar mobile phase... --INVALID-LINK--
-
Organic Chemistry Portal. Benzyl Esters. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. Benzyl Esters [organic-chemistry.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. bvchroma.com [bvchroma.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Recrystallization of Benzyl tetrahydro-2H-pyran-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization of Benzyl tetrahydro-2H-pyran-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities from solid organic compounds.[1][2][3][4][5] For this compound, which is often used as an intermediate in organic and pharmaceutical synthesis, obtaining high-purity material is essential for the success of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient (API).[6]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2][3] For this compound, a moderately polar compound, solvents such as ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/hexane could be suitable starting points.[7] A systematic solvent screening with small amounts of the compound is the recommended first step.
Q3: What are the key steps in a typical recrystallization procedure?
A3: The fundamental steps for recrystallization are:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent.[2][8][9]
-
If necessary, performing a hot gravity filtration to remove any insoluble impurities.[7][8]
-
Allowing the hot, saturated solution to cool slowly and undisturbed to promote crystal formation.[2][8][9]
-
Collecting the purified crystals by vacuum filtration.[8]
-
Washing the crystals with a small amount of cold solvent.[8]
-
Drying the crystals to remove any residual solvent.
Q4: Can I use a solvent mixture for the recrystallization?
A4: Yes, a two-solvent system is often effective when a single solvent does not provide the desired solubility characteristics.[7] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[10] Common solvent pairs include ethanol-water and toluene-ligroin.[7]
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[7][11] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.
-
Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to dilute the solution.[10][11] Then, allow it to cool more slowly. Using a solvent with a lower boiling point or adding a co-solvent can also resolve this issue.
Q2: No crystals have formed even after the solution has cooled to room temperature. What is the problem?
A2: The absence of crystal formation upon cooling could be due to several factors, including the use of too much solvent or a supersaturated solution that is resistant to nucleation.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the compound.[8][11]
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to boil off some of the solvent to increase the concentration and then allow it to cool again.[11]
-
Cool Further: If crystals still do not form, cool the solution in an ice bath to further decrease the solubility.[8]
-
Q3: The yield of my recrystallized product is very low. Why did this happen and how can I improve it?
A3: A low yield can result from using an excessive amount of solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is not cold enough.[10][11]
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the compound from crystallizing on the filter paper.[7]
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce the loss of product.[10]
-
Second Crop: You may be able to recover more product by concentrating the filtrate (mother liquor) and allowing a second batch of crystals to form.[11]
-
Q4: The recrystallized product is still colored or appears impure. What can be done?
A4: The presence of colored impurities may require an additional purification step.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.[10]
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Insoluble | Very Slightly Soluble | Poor as a single solvent, good as an anti-solvent |
| Ethanol | High | Sparingly Soluble | Soluble | Good |
| Isopropanol | Medium-High | Sparingly Soluble | Soluble | Good |
| Acetone | Medium | Soluble | Very Soluble | Potentially suitable, may require cooling |
| Ethyl Acetate | Medium | Soluble | Very Soluble | May result in low recovery |
| Dichloromethane | Medium-Low | Very Soluble | Very Soluble | Poor |
| Toluene | Low | Sparingly Soluble | Soluble | Good |
| Hexane | Low | Insoluble | Sparingly Soluble | Good as an anti-solvent |
Note: This data is an estimation based on the structure of the compound and general solubility principles. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol or isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Visualizations
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound [myskinrecipes.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate. Our aim is to help you improve your reaction yield and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Fischer esterification method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount. 2. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. 3. Presence of Water: Water in the reactants or solvent can inhibit the forward reaction.[1][2] 4. Steric Hindrance: The bulky nature of the reactants might slow down the reaction rate. | 1. Use a fresh, anhydrous acid catalyst. Ensure the catalytic amount is appropriate (typically 1-5 mol%). 2. Increase the reaction temperature to the reflux temperature of the solvent. 3. Use anhydrous reactants and solvents. Employ a Dean-Stark apparatus to azeotropically remove water as it forms.[1] 4. Increase the reaction time and/or use a more effective catalyst. |
| Reaction Stalls / Incomplete Conversion | 1. Equilibrium Reached: The Fischer esterification is a reversible reaction, and the reaction may have reached equilibrium.[1][2] 2. Insufficient Reactant: One of the reactants may be limiting the reaction. | 1. Drive the equilibrium towards the product by using a large excess of one reactant (usually the more cost-effective one, like benzyl alcohol).[1][2] 2. Remove water using a Dean-Stark apparatus or molecular sieves. 3. Check the stoichiometry of your reactants. |
| Formation of Side Products | 1. Dehydration of Benzyl Alcohol: At high temperatures and strong acid concentrations, benzyl alcohol can dehydrate to form dibenzyl ether. 2. Oxidation of Benzyl Alcohol: If air is present, benzyl alcohol can be oxidized to benzaldehyde or benzoic acid.[3] | 1. Maintain a controlled temperature and use the minimum effective amount of acid catalyst. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation | 1. Emulsion during Workup: The presence of unreacted starting materials and acidic residues can lead to the formation of emulsions during aqueous extraction. 2. Product is Water-Soluble: While unlikely for this ester, very polar impurities can increase its apparent water solubility. | 1. Add a saturated brine solution to the separatory funnel to break the emulsion. 2. Ensure complete neutralization of the acid catalyst with a base (e.g., sodium bicarbonate solution) before extraction. 3. Perform multiple extractions with a suitable organic solvent. |
| Product Purity Issues after Purification | 1. Co-elution during Column Chromatography: Unreacted starting materials or side products may have similar polarities to the desired product, leading to co-elution. 2. Thermal Decomposition: The product may be sensitive to heat, leading to decomposition during solvent removal under high temperatures. | 1. Optimize the solvent system for column chromatography by testing different solvent polarities with Thin Layer Chromatography (TLC). A gradient elution might be necessary. 2. Remove the solvent under reduced pressure at a lower temperature using a rotary evaporator. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound on a lab scale?
A1: The most common method is the Fischer esterification of tetrahydropyran-4-carboxylic acid with benzyl alcohol using an acid catalyst.[1][2] This method is often preferred due to the availability and relatively low cost of the starting materials and catalyst.
Q2: How can I drive the Fischer esterification reaction to completion to maximize my yield?
A2: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using a large excess of one of the reactants, typically the less expensive one which is often benzyl alcohol.[1][2]
-
Removing the water that is formed during the reaction. This is commonly done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1]
Q3: What are the best catalysts for this esterification, and how much should I use?
A3: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts.[1][2] Typically, a catalytic amount of 1-5 mol% relative to the limiting reactant is sufficient. Using too much catalyst can lead to side reactions like the dehydration of benzyl alcohol.
Q4: My reaction mixture turns dark during the reaction. Is this normal?
A4: A slight darkening of the reaction mixture can be normal, especially when heating for extended periods with a strong acid catalyst. However, significant darkening or charring may indicate decomposition of the starting materials or product. This could be due to an excessively high temperature or too much catalyst.
Q5: What is the best way to purify the crude this compound?
A5: After an aqueous workup to remove the acid catalyst and excess benzyl alcohol, the crude product is typically purified by column chromatography on silica gel. The appropriate solvent system for elution should be determined by Thin Layer Chromatography (TLC) to ensure good separation from any remaining impurities.
Experimental Protocol: Fischer Esterification
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
Benzyl alcohol (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate and hexanes for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.5 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, or until TLC analysis indicates the consumption of the starting carboxylic acid.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
Table 1: Illustrative Yield Comparison with Different Catalysts
| Catalyst (5 mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| p-Toluenesulfonic acid | 8 | 110 (Toluene reflux) | 85 |
| Sulfuric Acid | 8 | 110 (Toluene reflux) | 82 |
| No Catalyst | 24 | 110 (Toluene reflux) | <5 |
Note: The data in this table is for illustrative purposes to demonstrate the effect of a catalyst on the reaction.
Table 2: Illustrative Effect of Reactant Stoichiometry on Yield
| Molar Ratio (Carboxylic Acid:Benzyl Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1:1 | 12 | 110 | 65 |
| 1:1.5 | 10 | 110 | 85 |
| 1:2 | 10 | 110 | 90 |
Note: The data in this table is for illustrative purposes to demonstrate the effect of using an excess of one reactant.
Visualization
Below is a troubleshooting workflow to help identify and resolve issues leading to low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Challenges in the Cleavage of the Benzyl Ester of Tetrahydropyran-4-carboxylic Acid
Welcome to the technical support center for the deprotection of benzyl tetrahydropyran-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the cleavage of this specific benzyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the benzyl ester of tetrahydropyran-4-carboxylic acid?
A1: The three main strategies for the deprotection of benzyl esters are catalytic hydrogenolysis, acid-catalyzed cleavage, and base-mediated hydrolysis (saponification). The choice of method depends on the overall stability of your substrate, the presence of other functional groups, and the desired reaction scale.
Q2: What is the main challenge when using acid to deprotect the benzyl ester in this molecule?
A2: The tetrahydropyran (THP) ring is an acetal, which is highly sensitive to acidic conditions.[1] Using strong acids to cleave the benzyl ester can lead to the undesired cleavage of the THP ether linkage, resulting in ring-opened byproducts.
Q3: Can I use base-mediated hydrolysis to cleave the benzyl ester?
A3: Yes, base-mediated hydrolysis (saponification) is a viable option and can be advantageous as the THP ether is generally stable under basic conditions.[2] This method offers good selectivity for the ester cleavage without affecting the THP ring.
Q4: Are there any known issues with the catalytic hydrogenolysis of this substrate?
A4: While catalytic hydrogenolysis is a mild and common method for benzyl ester deprotection, potential issues can include catalyst poisoning if sulfur-containing reagents were used in previous steps, or slow reaction rates due to steric hindrance around the ester.
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction During Catalytic Hydrogenolysis
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh batch of palladium on carbon (Pd/C). Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective. |
| Catalyst Poisoning | If the substrate has been exposed to sulfur or certain nitrogen-containing compounds, the catalyst may be poisoned. Try increasing the catalyst loading or pre-treating the substrate with a scavenger resin. |
| Poor Mass Transfer | Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. A balloon of hydrogen is often sufficient, but for stubborn substrates, a Parr hydrogenator may be necessary. |
| Solvent Choice | The choice of solvent can influence the reaction rate. For Pd/C catalyzed hydrogenolysis, the efficiency often follows this trend: THF > Acetic Acid >> Ethanol > Methanol > Toluene.[1] |
Problem 2: Formation of Byproducts During Acid-Catalyzed Cleavage
| Possible Cause | Suggested Solution |
| Cleavage of the THP Ring | The THP ether is acid-labile. Avoid strong acids like TFA or HCl if possible. If acidic conditions are necessary, use milder Lewis acids and low temperatures. Consider using a cation scavenger like triethylsilane or anisole to trap the benzyl cation and prevent it from re-reacting or causing side reactions. |
| Friedel-Crafts-type Side Reactions | The benzyl cation generated during cleavage can alkylate electron-rich aromatic rings if present in the molecule or as additives. The use of a cation scavenger is highly recommended. |
Problem 3: Low Yield or Incomplete Reaction During Base-Mediated Hydrolysis
| Possible Cause | Suggested Solution |
| Steric Hindrance | The ester may be sterically hindered. Increase the reaction temperature and/or use a stronger base. |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction mixture. A co-solvent like THF or methanol with water is typically used for saponification. |
| Insufficient Base | Use a sufficient excess of the base (e.g., 2-3 equivalents of LiOH or NaOH) to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
-
Preparation : Dissolve benzyl tetrahydropyran-4-carboxylate (1 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Catalyst Addition : Add 10% palladium on carbon (Pd/C) (5-10 mol% by weight).
-
Hydrogenation : Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction : Stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude tetrahydropyran-4-carboxylic acid.
Protocol 2: Base-Mediated Hydrolysis (Saponification)
-
Preparation : Dissolve benzyl tetrahydropyran-4-carboxylate (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition : Add lithium hydroxide (LiOH) (2-3 eq.) and stir the mixture at room temperature.
-
Reaction : The reaction can be gently heated if it is slow at room temperature.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3.
-
Extraction : Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Visual Troubleshooting and Logic Diagrams
Caption: Troubleshooting workflow for the deprotection of benzyl tetrahydropyran-4-carboxylate.
Caption: Competing pathways in the acid-catalyzed cleavage of benzyl tetrahydropyran-4-carboxylate.
References
Stability of the tetrahydropyran ring during Benzyl tetrahydro-2H-pyran-4-carboxylate reactions
Welcome to the technical support center for Benzyl tetrahydro-2H-pyran-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the stability of the tetrahydropyran (THP) ring during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: How stable is the tetrahydropyran (THP) ring in this compound under typical reaction conditions?
A1: The tetrahydropyran ring is generally a stable saturated ether. It is robust under neutral and basic conditions. However, under strongly acidic conditions, particularly with heating, there is a risk of ring opening. The stability is also influenced by the specific reagents and reaction duration.
Q2: What are the primary pathways for the decomposition of this compound?
A2: The two main points of reactivity are the benzyl ester functionality and the tetrahydropyran ring. The benzyl ester is susceptible to cleavage under hydrogenolysis, acidic, and basic conditions. The THP ring is primarily susceptible to cleavage under strong acidic conditions.
Q3: Can the benzyl ester be selectively cleaved without affecting the THP ring?
A3: Yes, selective cleavage of the benzyl ester is a common transformation. Catalytic hydrogenolysis is a mild and effective method for debenzylation that typically leaves the THP ring intact. Saponification using standard basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture) at room temperature or with gentle heating is also a reliable method that preserves the THP ring.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction During Catalytic Hydrogenolysis for Benzyl Ester Cleavage
Symptoms:
-
TLC analysis shows the presence of starting material after a prolonged reaction time.
-
The isolated yield of the corresponding carboxylic acid is lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of Palladium on Carbon (Pd/C). 2. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). | The catalyst may be old or poisoned, leading to reduced activity. |
| Insufficient Hydrogen | 1. Ensure the system is properly sealed and under a positive pressure of hydrogen. 2. Use a hydrogen balloon or a Parr hydrogenator for reactions requiring higher pressure. | A lack of hydrogen will slow down or halt the reaction. |
| Solvent Choice | 1. Use a solvent system that effectively dissolves both the starting material and the product. Methanol, ethanol, and ethyl acetate are common choices. | Poor solubility can limit the reaction rate. |
Issue 2: Suspected Tetrahydropyran Ring Opening During a Reaction
Symptoms:
-
Appearance of unexpected byproducts in NMR or LC-MS analysis.
-
A significant decrease in the overall yield of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Strongly Acidic Conditions | 1. If possible, replace strong acids (e.g., concentrated H₂SO₄, HCl) with milder acidic catalysts or perform the reaction at a lower temperature. 2. Buffer the reaction mixture if acidity increases during the reaction. | The ether linkage in the THP ring is susceptible to cleavage under harsh acidic conditions. |
| Prolonged Reaction Time at Elevated Temperature | 1. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. 2. Attempt the reaction at a lower temperature for a longer duration. | Extended exposure to heat, especially in the presence of even mild acids, can promote ring opening. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of this compound
This protocol describes the cleavage of the benzyl ester to yield tetrahydro-2H-pyran-4-carboxylic acid, with the THP ring remaining intact.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Expected Outcome:
| Product | Yield | Purity | THP Ring Stability |
| Tetrahydro-2H-pyran-4-carboxylic acid | >95% | High | Stable |
Protocol 2: Saponification of this compound
This protocol details the basic hydrolysis of the benzyl ester.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of Sodium Hydroxide (1.1 eq) in water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Expected Outcome:
| Product | Yield | Purity | THP Ring Stability |
| Tetrahydro-2H-pyran-4-carboxylic acid | High | Good | Stable |
Protocol 3: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of the benzyl ester to the corresponding primary alcohol. The THP ring is stable under these conditions.[1]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup.
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the solid and wash with THF.
-
Concentrate the filtrate to yield the crude alcohol.
Expected Outcome:
| Product | Yield | Purity | THP Ring Stability |
| (Tetrahydro-2H-pyran-4-yl)methanol | High | Good | Stable |
Visualizations
References
Preventing racemization during the synthesis of chiral Benzyl tetrahydro-2H-pyran-4-carboxylate
Topic: Preventing Racemization During the Synthesis of Chiral Benzyl tetrahydro-2H-pyran-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate the loss of stereochemical integrity during the synthesis of chiral this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant racemization after converting chiral Tetrahydro-2H-pyran-4-carboxylic acid to its benzyl ester. What is the primary cause?
A1: The most common cause of racemization in this synthesis is the deprotonation of the chiral alpha-carbon (the carbon adjacent to the carbonyl group), leading to the formation of a planar, achiral enolate intermediate.[1][2] This enolate can then be re-protonated from either face with equal probability, resulting in a racemic mixture.[3][4] This process can be catalyzed by both acids and bases.[3]
-
Under Basic Conditions: Bases can directly abstract the acidic alpha-proton. This is a significant risk if using strong bases (e.g., hydroxides, alkoxides) or even some tertiary amine bases during coupling reactions.[5][6]
-
Under Acidic Conditions: Acid catalysis promotes the formation of an enol, which is the tautomer of the keto form and is also achiral.[3][4]
To troubleshoot, carefully evaluate all reagents and conditions for unintended acidity or basicity.
Q2: Which esterification or coupling method is least likely to cause racemization?
A2: The choice of coupling method is critical for preserving stereochemical integrity. Direct Fischer esterification (reacting the carboxylic acid with benzyl alcohol under strong acid catalysis) is high-risk due to the acidic conditions promoting enolization.
Methods involving the activation of the carboxylic acid are generally preferred. However, the choice of coupling reagent and additives is crucial.
-
Carbodiimides (DCC, EDC, DIC): These are common coupling reagents, but they can cause racemization.[7] To suppress this, they should almost always be used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[6][8][9] The combination of DIC/Oxyma is reported to be highly effective in suppressing racemization.[9]
-
Phosphonium/Uronium Reagents (PyBOP, HATU, HBTU): These reagents are generally very efficient and can exhibit low racemization, especially HATU.[10] They are often used with non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6][10]
-
Mitsunobu Reaction: This reaction, which converts a primary or secondary alcohol using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism) and is an excellent method for avoiding racemization of the acidic partner.[11][12][13] In this specific synthesis, you would react chiral Tetrahydro-2H-pyran-4-methanol with benzoic acid.
Below is a diagram illustrating the general workflow for a coupling reaction, highlighting the critical step for racemization control.
Caption: Workflow highlighting the racemization risk during acid activation.
Q3: How do reaction parameters like base selection, temperature, and solvent affect racemization?
A3: Careful control of reaction parameters is essential.
-
Base Selection: If a base is required (e.g., to neutralize an acid salt or for a coupling reagent), use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6] Avoid stronger bases like triethylamine (TEA) if possible. Use the minimum amount of base necessary.[6]
-
Temperature: Higher temperatures accelerate the rate of racemization.[6][14] Perform coupling reactions at 0 °C or room temperature. Avoid prolonged heating. While elevated temperatures can increase the rate of esterification, they disproportionately increase the risk of racemization.[15][16]
-
Solvent: The polarity of the solvent can influence racemization rates. While specific effects vary, polar aprotic solvents may favor racemization in some instances.[9] Common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally suitable.
-
Reaction Time: Minimize the time the activated carboxylic acid intermediate exists before the addition of the nucleophile (benzyl alcohol).[9] Prolonged activation times increase the opportunity for the activated intermediate to racemize.[6]
The following diagram illustrates the mechanistic basis of base-catalyzed racemization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. Video: Stereochemical Effects of Enolization [jove.com]
- 4. google.com [google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting low yield in the deprotection of Benzyl tetrahydro-2H-pyran-4-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the deprotection of Benzyl tetrahydro-2H-pyran-4-carboxylate, specifically addressing the common issue of low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My deprotection of this compound is resulting in a low yield. What are the common causes?
Low yields in this reaction are typically traced back to a few key areas: catalyst activity, reaction conditions, or issues with the starting material or solvent purity. Incomplete reactions, where starting material remains, or the formation of side products are common manifestations of these issues.
Q2: How can I determine if my palladium catalyst is the problem?
Catalyst inactivation is a frequent culprit in low-yield hydrogenolysis reactions. Consider the following:
-
Catalyst Age and Quality: Palladium on carbon (Pd/C) can lose activity over time. It is recommended to use a fresh batch of catalyst for optimal results. For particularly stubborn reactions, Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be more effective.
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or glassware can poison the palladium catalyst. Sulfur-containing compounds and some nitrogen heterocycles are known catalyst poisons. Ensure high-purity solvents and thoroughly clean glassware.
-
Insufficient Catalyst Loading: The amount of catalyst can be critical. If the reaction is sluggish or incomplete, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate and overall yield.
Q3: I've confirmed my catalyst is active. What reaction parameters should I investigate to improve the yield?
Optimizing reaction conditions is crucial. Here are several parameters to adjust:
-
Hydrogen Pressure: For catalytic hydrogenolysis, atmospheric pressure of hydrogen may not be sufficient. Increasing the hydrogen pressure, for instance by using a Parr shaker apparatus, can significantly drive the reaction to completion.
-
Reaction Temperature: While many hydrogenolysis reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome a high activation energy barrier without promoting side reactions.
-
Stirring and Mass Transfer: The reaction is heterogeneous, involving a solid catalyst, a liquid solution, and a gas (hydrogen). Vigorous stirring is essential to ensure efficient contact between all components. If mass transfer is limited, the reaction rate will be slow and the yield may be low.
-
Solvent Choice: The choice of solvent can impact both the solubility of the substrate and the activity of the catalyst. Common solvents for hydrogenolysis include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF). A solvent system that dissolves both the nonpolar starting material and the polar product can be beneficial.
Q4: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
In addition to unreacted starting material, you may be observing partially deprotected intermediates or byproducts from side reactions. While the deprotection of this compound is generally clean, potential side reactions can include over-reduction of the pyran ring under harsh conditions, though this is less common with palladium catalysts compared to platinum or rhodium. If using acidic conditions to promote the reaction, acid-catalyzed decomposition of the starting material or product could also occur.
Q5: What is catalytic transfer hydrogenation, and could it be a better option for my reaction?
Catalytic transfer hydrogenation is an alternative to using hydrogen gas. It employs a hydrogen donor molecule, such as ammonium formate or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[1] This method can be advantageous as it does not require specialized high-pressure hydrogenation equipment.[1] It can be particularly useful if you are experiencing issues with hydrogen gas delivery or if you are working on a small scale.
Data Summary
| Parameter | Typical Range | Notes |
| Catalyst | 5-10% Pd/C, 20% Pd(OH)₂/C | Pearlman's catalyst (Pd(OH)₂/C) is often more active. |
| Catalyst Loading | 5-20 mol % | Higher loading may be needed for difficult substrates. |
| Hydrogen Source | H₂ gas, Ammonium Formate | H₂ gas pressure can be atmospheric to ~50 psi. |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Ensure the starting material is fully dissolved. |
| Temperature | Room Temperature to 50 °C | Higher temperatures may be needed but can increase side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC to determine completion. |
| Typical Yield | >90% | Yield is highly dependent on substrate and conditions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
-
Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol %).
-
Reaction Setup: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Flush the system with nitrogen or argon, then evacuate and backfill with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Preparation: Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution, followed by 10% Palladium on carbon (Pd/C) (5-10 mol %).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, filter the reaction mixture through Celite to remove the catalyst, washing with the solvent. Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The aqueous layer can be acidified and extracted to isolate the carboxylic acid product. Further purification can be achieved by recrystallization or chromatography.
Visual Guides
Caption: Troubleshooting workflow for low yield in benzyl ester deprotection.
Caption: Deprotection of this compound.
References
Technical Support Center: Monitoring Benzyl tetrahydro-2H-pyran-4-carboxylate Synthesis by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate. This valuable pharmaceutical intermediate requires careful reaction monitoring to optimize yield and purity.[1] This resource is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered in the lab.
I. Troubleshooting Guide: Real-Time Reaction Issues
This section addresses specific problems you might encounter while running a TLC to monitor your esterification reaction.
Q1: My TLC plate shows significant streaking for the reaction mixture spot. What's causing this and how do I fix it?
A1: Streaking is a common TLC issue that obscures the separation of individual components, making it difficult to assess reaction progress.[2][3] The primary causes and their solutions are:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most frequent cause of streaking.[2][3][4][5][6] The stationary phase (silica gel) becomes saturated, leading to a continuous "streak" rather than discrete spots.
-
Highly Polar Compounds: The starting material, tetrahydro-2H-pyran-4-carboxylic acid, is a carboxylic acid and therefore quite polar.[7][8] Polar compounds can interact strongly with the polar silica gel stationary phase, causing them to streak.[3]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can create a large, diffuse initial spot that leads to streaking.[3]
Q2: I can't see any spots on my TLC plate after development, even under the UV lamp. What went wrong?
A2: The absence of visible spots can be perplexing. Here are the likely culprits and how to address them:
-
Sample Concentration is Too Low: The concentration of your reactants and product in the spotted sample may be below the limit of detection.[4][6]
-
Compounds are Not UV-Active: While the benzyl group in the product, this compound, should make it UV-active, the starting materials may not be strongly UV-absorbent.[4][10]
-
Solvent Level in Chamber Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of traveling up the plate.[5][6]
-
Compound Volatility: While less likely for the target compounds in this synthesis, highly volatile substances can evaporate from the plate before or during development.[4]
Q3: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?
A3: Achieving good separation is key to accurately monitoring the reaction. Poor resolution means the chosen solvent system is not optimal.[2]
-
Adjusting Solvent Polarity: The principle of TLC is based on the differential partitioning of compounds between the stationary and mobile phases.[14]
-
If spots are too high on the plate (high Rf values): Your mobile phase is too polar.[4][15] This causes all compounds to travel with the solvent front. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane in a hexane/ethyl acetate mixture).[4][16]
-
If spots are too low on the plate (low Rf values): Your mobile phase is not polar enough.[4][15] The compounds are sticking to the silica gel. Increase the polarity by adding more of the polar solvent (e.g., increase the ethyl acetate).[4][16]
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, you may need to change the solvents entirely. Different solvent classes can provide significantly different selectivities.[4] Common solvent systems for esterification reactions include mixtures of hexane and ethyl acetate.[14][17]
Q4: The Rf values for my spots are inconsistent between different TLC runs. Why is this happening?
A4: The Retention Factor (Rf) is a ratio and should be constant under identical conditions.[18] Variations indicate a change in one of the experimental parameters:
-
Chamber Saturation: An unequilibrated TLC chamber will lead to inconsistent solvent evaporation from the plate surface, affecting the solvent front's migration and thus the Rf values.
-
Changes in Mobile Phase Composition: Even small changes in the solvent ratio can significantly alter Rf values.
-
Solution: Always prepare your mobile phase fresh and measure the solvent volumes accurately.
-
-
Temperature Fluctuations: Temperature can affect solvent viscosity and partitioning, leading to changes in Rf values.
-
Solution: Run your TLCs in a temperature-stable environment.
-
-
Different TLC Plates: Plates from different manufacturers or even different batches can have variations in the adsorbent layer thickness, which can affect Rf values.[18]
-
Solution: For a given set of experiments, try to use plates from the same batch for consistency.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring the synthesis of this compound?
A1: A common and effective mobile phase for separating compounds of moderate polarity, such as an ester from its corresponding carboxylic acid and alcohol, is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[14] A good starting point would be a 70:30 or 80:20 mixture of hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation, where the Rf values are ideally between 0.2 and 0.8.[10][20]
Q2: How do I calculate the Rf value and what does it signify?
A2: The Retention Factor (Rf) is a quantitative measure of a compound's movement up the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the origin (baseline).[15][21][22]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is always between 0 and 1.[20] A lower Rf value indicates a more polar compound, as it has a stronger affinity for the polar silica gel and moves less.[18][23] Conversely, a higher Rf value signifies a less polar compound that travels further up the plate with the mobile phase.[18][23] In this synthesis, you should expect the product, this compound, to have a higher Rf than the starting material, tetrahydro-2H-pyran-4-carboxylic acid.
Q3: How do I properly spot the TLC plate to monitor the reaction?
A3: Proper spotting is crucial for a clean separation. A "co-spot" is often used to confirm the identity of spots in the reaction mixture lane.
-
Lane 1 (Starting Material): Spot a dilute solution of your starting material, tetrahydro-2H-pyran-4-carboxylic acid.
-
Lane 2 (Co-spot): In the same spot, first apply the starting material, let it dry, and then apply the reaction mixture on top of it.
-
Lane 3 (Reaction Mixture): Spot a dilute sample of your reaction mixture.
This setup allows you to directly compare the spots and confidently identify the starting material in your reaction lane.[4]
Q4: What visualization techniques can I use besides a UV lamp?
A4: While UV visualization is non-destructive and convenient for UV-active compounds, several chemical stains can be used for compounds that are not UV-active or to provide a secondary confirmation.[13][24]
-
Iodine Chamber: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[24] This is a semi-destructive method as the spots will fade over time.[11]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with a wide range of functional groups (alcohols, alkenes, etc.) to produce yellow-brown spots on a purple background. It is a destructive method.
-
p-Anisaldehyde Stain: This stain is excellent for detecting a wide variety of functional groups and often gives different colors for different compounds, which can aid in identification.[11] This is also a destructive method that requires heating the plate after dipping.[13]
III. Experimental Protocols & Data Presentation
Protocol: Standard TLC Procedure for Reaction Monitoring
-
Prepare the Developing Chamber: Pour your chosen mobile phase (e.g., 80:20 hexane:ethyl acetate) into a TLC chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, close the lid, and let it equilibrate for 10-15 minutes.[5][18]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.[25]
-
Spot the Plate: Use a capillary tube to apply small, concentrated spots of your samples onto the baseline in their designated lanes.[10] Ensure the spots are small (1-2 mm in diameter) to maximize resolution.[9]
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline.[6] Close the lid and allow the solvent to ascend the plate by capillary action.[14]
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[18][25]
-
Visualize and Analyze: Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[5] If necessary, use a chemical stain for further visualization. Calculate the Rf values for each spot.[15]
Data Summary Table
| Compound | Expected Polarity | Expected Rf Range (80:20 Hex:EtOAc) | Visualization Method |
| Tetrahydro-2H-pyran-4-carboxylic acid | High | 0.1 - 0.3 | UV (weak), KMnO₄, p-Anisaldehyde |
| Benzyl Alcohol | Medium | 0.4 - 0.6 | UV, KMnO₄, p-Anisaldehyde |
| This compound | Low | 0.6 - 0.8 | UV, KMnO₄, p-Anisaldehyde |
Note: These Rf values are estimates and will vary based on the exact experimental conditions.
IV. Visual Diagrams
Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Relationship of Polarity to Rf Value
Caption: The relationship between compound polarity and TLC Rf value.
References
- 1. This compound [myskinrecipes.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]
- 8. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. silicycle.com [silicycle.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Khan Academy [khanacademy.org]
- 16. m.youtube.com [m.youtube.com]
- 17. studylib.net [studylib.net]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. merckmillipore.com [merckmillipore.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. study.com [study.com]
- 22. studymind.co.uk [studymind.co.uk]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Benzyl Tetrahydro-2H-pyran-4-carboxylate
Welcome to the technical support center for the large-scale synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up this important synthesis.
Introduction to the Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure combines a stable tetrahydropyran ring with a benzyl ester, making it a useful building block in medicinal chemistry. The most common and industrially viable method for its large-scale production is the Fischer-Speier esterification of tetrahydropyran-4-carboxylic acid with benzyl alcohol, using an acid catalyst such as p-toluenesulfonic acid (p-TsOH). This reaction is reversible, and driving it to completion on a large scale requires careful control of reaction conditions.
This guide will walk you through the critical aspects of this synthesis, from starting material considerations to final product purification, with a focus on practical, scalable solutions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Problem 1: Low or Stagnant Reaction Conversion
Symptoms:
-
TLC or GC/HPLC analysis shows a significant amount of unreacted tetrahydropyran-4-carboxylic acid and/or benzyl alcohol even after prolonged reaction time.
-
The reaction appears to have stalled before reaching completion.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Inefficient Water Removal | Fischer esterification is an equilibrium-controlled reaction that produces water as a byproduct.[1][2][3][4] Failure to remove this water will prevent the reaction from proceeding to completion, as the reverse reaction (ester hydrolysis) will become significant.[1] | Implement a Dean-Stark trap: For large-scale reactions, a Dean-Stark apparatus is the most effective method for continuous water removal. Use a solvent that forms an azeotrope with water, such as toluene or xylene. The water is collected in the trap, driving the equilibrium towards the product.[1] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow reaction rate. | Optimize catalyst loading: A typical catalytic amount of p-TsOH is 1-5 mol% relative to the limiting reagent. If the reaction is slow, a modest increase in catalyst loading may be beneficial. However, excessive acid can lead to side reactions and purification challenges.[5] |
| Low Reaction Temperature | The reaction may not have enough thermal energy to overcome the activation energy barrier. | Increase reaction temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., toluene, ~110 °C). Ensure the heating mantle and condenser are functioning correctly to maintain a steady reflux. |
| Poor Quality Starting Materials | The presence of significant amounts of water or other impurities in the tetrahydropyran-4-carboxylic acid or benzyl alcohol can inhibit the reaction. | Verify starting material purity: Use anhydrous grade benzyl alcohol and ensure the carboxylic acid is dry. If necessary, dry the starting materials before use. |
Problem 2: Formation of Significant Impurities
Symptoms:
-
TLC or GC/HPLC analysis shows the presence of one or more significant side products in the crude reaction mixture.
-
The isolated product has a low purity even after initial workup.
Potential Byproducts and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Dibenzyl Ether | Self-condensation of benzyl alcohol under strong acidic conditions and heat. | * Use the minimum effective amount of acid catalyst. * Avoid excessive reaction temperatures and prolonged reaction times. |
| Benzyl p-Toluenesulfonate | Reaction of benzyl alcohol with p-TsOH. | * This is generally a minor byproduct but can be minimized by controlling the amount of catalyst and reaction temperature. |
| Unreacted Starting Materials | Incomplete reaction (see Problem 1). | * Ensure complete conversion by using a Dean-Stark trap and optimizing reaction conditions. |
| Degradation Products | At very high temperatures or with excessive catalyst, the tetrahydropyran ring or benzyl group may undergo degradation. | * Maintain a controlled reflux temperature and use a moderate amount of catalyst. |
Problem 3: Difficult Workup - Emulsion Formation
Symptoms:
-
During the aqueous wash of the organic layer, a stable emulsion forms, making phase separation difficult or impossible.[6][7][8][9][10]
Causes and Solutions:
Emulsions are often caused by the presence of fine particulate matter or surfactant-like species at the interface of the organic and aqueous layers.
Strategies to Break Emulsions:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7][9]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove the fine particulates that are stabilizing the emulsion.[6][8]
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.
-
Centrifugation: If the scale allows, centrifuging the mixture is a very effective way to force phase separation.[7][9]
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.[7][10]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction on a large scale?
A: For in-process monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the carboxylic acid spot is a good indicator of reaction completion. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the exact conversion.
Q2: How do I remove the p-toluenesulfonic acid catalyst after the reaction is complete?
A: The p-TsOH can be effectively removed during the workup by washing the organic layer with an aqueous basic solution. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used. The basic wash will neutralize the acidic catalyst, and the resulting salt will be soluble in the aqueous layer, which can then be separated. Be cautious of CO₂ evolution during the neutralization.
Q3: What are the key safety considerations for this synthesis on a large scale?
A:
-
Flammable Solvents: Toluene and benzyl alcohol are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and use appropriate grounding for equipment to prevent static discharge.
-
Corrosive Acid: p-Toluenesulfonic acid is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Exotherm: While the reaction is not violently exothermic, the initial heating should be controlled.
-
Pressure Build-up: If the reaction is run in a sealed vessel without a means to remove water, pressure can build up. A Dean-Stark trap not only improves the reaction efficiency but also acts as a safety measure by preventing pressure build-up.
Q4: Can I use a different acid catalyst?
A: Yes, other strong acids like sulfuric acid (H₂SO₄) can also be used.[1] However, p-TsOH is often preferred for large-scale synthesis because it is a solid and easier to handle than concentrated sulfuric acid. It is also generally less oxidizing.
Q5: What is the best method for purifying the final product on a large scale?
A: After the workup and removal of the solvent, the crude product can be purified by vacuum distillation. This is an effective method for separating the higher-boiling this compound from any remaining lower-boiling impurities like benzyl alcohol. If the product crystallizes upon cooling, recrystallization from a suitable solvent system can also be an effective purification method.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
Benzyl alcohol (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer, heating mantle, and condenser
-
Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To the reaction vessel, add tetrahydropyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.2-1.5 eq), and toluene (sufficient to allow for good stirring and azeotropic removal of water).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected and reaction monitoring (e.g., TLC) indicates the consumption of the starting carboxylic acid.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Workup:
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the catalyst. Be sure to vent the separatory funnel frequently to release any evolved CO₂.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to help break any emulsions and remove excess water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for the large-scale synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Workup [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. azom.com [azom.com]
Catalyst selection for the hydrogenation of Benzyl tetrahydro-2H-pyran-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of Benzyl tetrahydro-2H-pyran-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for the hydrogenation of this compound?
A1: The most widely used catalyst for the hydrogenolysis of benzyl esters is 10% Palladium on carbon (Pd/C).[1] For substrates that are sterically hindered or prove difficult to deprotect, Pearlman's catalyst (20% Pd(OH)₂/C) is a more active and often more effective alternative.[1]
Q2: What are the typical reaction conditions for this transformation?
A2: Most hydrogenations of benzyl esters are conducted at room temperature and atmospheric pressure, often using a hydrogen-filled balloon.[1] Common solvents include methanol, ethanol, and ethyl acetate.[1] The general order of solvent efficiency for debenzylation with Pd/C is toluene < methanol < ethanol.[1]
Q3: Is there a safer alternative to using hydrogen gas?
A3: Yes, catalytic transfer hydrogenation (CTH) is a safer and often milder alternative to using flammable, high-pressure hydrogen gas.[1][2] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, to generate hydrogen in situ.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1] The product, tetrahydro-2H-pyran-4-carboxylic acid, is more polar than the starting material and will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q5: What are common side reactions to be aware of?
A5: A potential side reaction is the saturation of the pyran ring, although this is less likely under standard palladium-catalyzed conditions compared to platinum or rhodium catalysts.[3] If other reducible functional groups are present in the molecule, such as alkenes, alkynes, or nitro groups, they may also be reduced.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrogenation of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Inactive or old catalyst.[4]- Insufficient catalyst loading.[1]- Low hydrogen pressure.[5]- Poor mixing/mass transfer.[1] | - Use a fresh batch of catalyst.[4]- Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[1]- Ensure a good seal on the reaction vessel and use a fresh hydrogen balloon, or switch to a Parr shaker for higher pressure.[4]- Increase the stirring rate to ensure the catalyst is well suspended.[1] |
| Catalyst Poisoning | - The substrate or solvent may contain impurities, such as sulfur or certain nitrogen-containing compounds, which can deactivate the palladium catalyst. | - Purify the starting material and use high-purity, dry solvents.- If catalyst poisoning is suspected, increasing the catalyst loading may help.[1] |
| No Reaction | - Catalyst may not be active.- Steric hindrance around the ester. | - Try a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[1][5]- Consider increasing the reaction temperature or pressure.[1]- For highly hindered substrates, alternative deprotection methods may be necessary. |
| Undesired Byproducts | - Presence of other reducible functional groups. | - Catalytic transfer hydrogenation is often a milder and more selective method that can sometimes avoid the reduction of other sensitive groups.[1] |
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the hydrogenation of benzyl esters, which are analogous to this compound. Please note that optimal conditions may vary depending on the specific substrate and experimental setup.
| Catalyst | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 10% Pd/C | 10 | H₂ (balloon) | Methanol | 25 | 2-24 | >90 | [1][2] |
| 10% Pd/C | 10-20 (w/w) | Ammonium Formate (5 eq) | Methanol | Reflux | 1-4 | >90 | [1][6] |
| 20% Pd(OH)₂/C | 10-20 | H₂ (balloon) | Ethanol | 25 | 1-6 | High | [1][3] |
| 5% Pd/C | 10 (w/w) | H₂ (balloon) | Ethanol | 25 | 36-48 | 82-84 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
-
Preparation : In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 M.[1]
-
Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[1]
-
Hydrogenation Setup : Securely attach a hydrogen-filled balloon to the flask.
-
Inerting : Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction : Stir the reaction mixture vigorously at room temperature.[1]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation : Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.[1] The combined filtrates are then concentrated under reduced pressure to yield the crude product.
-
Purification : If necessary, the crude tetrahydro-2H-pyran-4-carboxylic acid can be purified by crystallization or column chromatography.[1]
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
-
Preparation : Dissolve this compound (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of substrate).[1]
-
Catalyst Addition : Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]
-
Hydrogen Donor Addition : To the stirred suspension, add ammonium formate (5.0 equivalents) in one portion.[1]
-
Reaction : Heat the reaction mixture to reflux.[1]
-
Monitoring : Monitor the progress of the reaction by TLC.
-
Workup and Isolation : Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.[1]
-
Purification : Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography.[1]
Visualizations
Caption: Experimental workflow for the hydrogenation of this compound.
Caption: Troubleshooting decision tree for hydrogenation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl Tetrahydro-2H-pyran-4-carboxylate and its Analogs
In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing granular insights into the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for benzyl tetrahydro-2H-pyran-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, we present a detailed predicted spectrum, substantiated by a comparative analysis with its close structural analogs: methyl tetrahydro-2H-pyran-4-carboxylate and ethyl tetrahydro-2H-pyran-4-carboxylate. This approach not only provides a robust framework for the characterization of the title compound but also serves as a practical guide for researchers working with similar chemical entities.
The Significance of NMR in Structural Verification
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus, while the coupling constant (J) reveals information about the connectivity of neighboring atoms.[1][2] For a molecule like this compound, ¹H NMR allows for the identification and assignment of protons in the benzyl and tetrahydropyran rings, while ¹³C NMR provides a count of and insight into the electronic environment of each carbon atom.
Predicted NMR Data for this compound
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift principles and comparative analysis with the experimental data of its methyl and ethyl ester analogs.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Ar-H |
| ~5.15 | s | 2H | -CH ₂-Ph |
| ~3.95 | ddd | 2H | O-CH ₂ (axial) |
| ~3.40 | td | 2H | O-CH ₂ (equatorial) |
| ~2.60 | tt | 1H | CH -COO |
| ~1.80-1.95 | m | 4H | -CH ₂-CH-CH ₂- |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C =O |
| ~136.0 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.2 | Ar-C H |
| ~128.0 | Ar-C H |
| ~66.5 | -C H₂-Ph |
| ~64.0 | O-C H₂ |
| ~41.0 | C H-COO |
| ~29.0 | -C H₂-CH-C H₂- |
Comparative Analysis with Alkyl Ester Analogs
To substantiate the predicted data, we present the experimental NMR data for methyl and ethyl tetrahydro-2H-pyran-4-carboxylate. The comparison of these spectra allows for a confident assignment of the signals corresponding to the shared tetrahydropyran moiety.
Table 3: Experimental ¹H and ¹³C NMR Data for Methyl Tetrahydro-2H-pyran-4-carboxylate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H | 3.88-3.95 | m, O-CH ₂ |
| 3.65 | s, -OCH ₃ | |
| 3.34-3.43 | m, O-CH ₂ | |
| 2.47-2.52 | m, CH -COO | |
| 1.70-1.80 | m, -CH ₂-CH-CH ₂- | |
| ¹³C | ~175.0 | C =O |
| ~64.0 | O-C H₂ | |
| ~51.5 | -OC H₃ | |
| ~40.8 | C H-COO | |
| ~29.0 | -C H₂-CH-C H₂- |
Table 4: Experimental ¹H and ¹³C NMR Data for Ethyl Tetrahydro-2H-pyran-4-carboxylate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H | ~4.12 | q, -OCH ₂CH₃ |
| ~3.90 | m, O-CH ₂ | |
| ~3.35 | m, O-CH ₂ | |
| ~2.50 | m, CH -COO | |
| ~1.80 | m, -CH ₂-CH-CH ₂- | |
| ~1.25 | t, -OCH₂CH ₃ | |
| ¹³C | ~174.5 | C =O |
| ~64.0 | O-C H₂ | |
| ~60.5 | -OC H₂CH₃ | |
| ~41.0 | C H-COO | |
| ~29.0 | -C H₂-CH-C H₂- | |
| ~14.2 | -OCH₂C H₃ |
The key spectral differences arise from the ester functionality. The benzylic protons (-CH₂-Ph) in the target molecule are expected around 5.15 ppm, a significant downfield shift compared to the methyl protons (~3.65 ppm) and the methylene protons of the ethyl group (~4.12 ppm). This is due to the deshielding effect of the adjacent aromatic ring. Similarly, the benzylic carbon is anticipated at approximately 66.5 ppm in the ¹³C NMR spectrum.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for the preparation and analysis of samples for NMR spectroscopy.[3][4][5][6]
1. Sample Preparation:
-
Weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to dissolve the sample completely.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The following parameters are recommended for a 400 MHz spectrometer.[7]
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~3-4 s
-
Relaxation Delay (D1): 1 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans (NS): 1024
-
Acquisition Time (AQ): ~1-2 s
-
Relaxation Delay (D1): 2 s
-
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, supported by comparative data and theoretical principles.[8][9]
Caption: Experimental workflow for NMR sample preparation, data acquisition, and analysis.
In-Depth Spectral Interpretation
¹H NMR Spectrum:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show a multiplet between 7.30 and 7.40 ppm, integrating to five protons, which corresponds to the monosubstituted benzene ring. A sharp singlet at approximately 5.15 ppm, integrating to two protons, is characteristic of the benzylic methylene protons (-CH ₂-Ph). The protons of the tetrahydropyran ring will exhibit more complex splitting patterns. The two axial protons on the carbons adjacent to the oxygen atom (positions 2 and 6) are expected to appear as a doublet of doublet of doublets around 3.95 ppm, while the equatorial protons will be a triplet of doublets around 3.40 ppm. The methine proton at the 4-position, alpha to the carboxyl group, is predicted to be a triplet of triplets at about 2.60 ppm. The remaining four protons on the tetrahydropyran ring (at positions 3 and 5) will likely appear as a complex multiplet between 1.80 and 1.95 ppm.
¹³C NMR Spectrum:
The ¹³C NMR spectrum is predicted to show a signal for the carbonyl carbon of the ester at approximately 174.5 ppm. The aromatic carbons will appear in the range of 128.0 to 136.0 ppm, with the quaternary carbon being the most downfield. The benzylic carbon signal is expected around 66.5 ppm. The carbons of the tetrahydropyran ring will be observed in the upfield region, with the carbons adjacent to the oxygen appearing at about 64.0 ppm, the methine carbon at approximately 41.0 ppm, and the remaining two carbons at around 29.0 ppm.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in a comparative study with its methyl and ethyl ester analogs. The detailed experimental protocols and in-depth spectral interpretations serve as a valuable resource for researchers in the field, facilitating the accurate structural characterization of this and similar molecules. The presented workflow emphasizes the synergy between predictive methods and comparative analysis, a powerful approach in the absence of direct experimental data.
References
- 1. Chemical shift - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organomation.com [organomation.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 8. tutorchase.com [tutorchase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the FT-IR Analysis of Benzyl tetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Benzyl tetrahydro-2H-pyran-4-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of a direct experimental spectrum for this specific compound, this guide presents a detailed prediction of its FT-IR spectrum based on characteristic functional group frequencies. For comparative purposes, experimental data for analogous compounds, Methyl tetrahydro-2H-pyran-4-carboxylate and Ethyl 3,4-dihydro-2H-pyran-2-carboxylate, are included. This guide also outlines a standard experimental protocol for obtaining FT-IR spectra of liquid samples.
Predicted and Comparative FT-IR Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester and ether functional groups, as well as its aromatic and aliphatic C-H bonds. The table below summarizes the predicted and experimentally observed FT-IR peaks for the target compound and its alternatives.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) for this compound | Methyl tetrahydro-2H-pyran-4-carboxylate (Experimental) | Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (Experimental) |
| C=O (Ester) | Stretch | ~1735 | Not explicitly stated, but expected around 1735 | Not explicitly stated, but expected around 1735 |
| C-O (Ester) | Stretch | Two bands between 1300-1000 | Not explicitly stated, but expected in this range | Not explicitly stated, but expected in this range |
| C-O-C (Ether) | Stretch | ~1100 | Not explicitly stated, but expected around 1100 | Not explicitly stated, but expected around 1100 |
| C-H (Aromatic) | Stretch | >3000 | N/A | N/A |
| C-H (Aliphatic) | Stretch | <3000 | Not explicitly stated, but expected <3000 | Not explicitly stated, but expected <3000 |
| C=C (Aromatic) | Stretch | ~1600, ~1475 | N/A | N/A |
Experimental Protocol: FT-IR Analysis of Liquid Samples (ATR Method)
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing liquid samples.
Materials:
-
FT-IR Spectrometer with ATR accessory
-
Sample: this compound (or alternative)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be analyzed to identify the characteristic absorption peaks and their corresponding functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe. Ensure all sample residue is removed before the next measurement.
-
Workflow for FT-IR Analysis
Caption: A flowchart illustrating the key steps in performing FT-IR analysis.
Comparison and Interpretation
The key distinguishing features in the predicted FT-IR spectrum of this compound compared to its methyl and ethyl analogs would be the presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic C=C stretching peaks around 1600 and 1475 cm⁻¹. The strong carbonyl (C=O) stretch of the ester group is expected to be a prominent feature in all three compounds, appearing around 1735 cm⁻¹. The C-O stretching vibrations of the ester and the C-O-C stretching of the tetrahydropyran ring are expected in the fingerprint region (1300-1000 cm⁻¹), and their precise positions and appearances can be used for more detailed structural confirmation. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would confirm the absence of alcohol or carboxylic acid impurities.
Navigating the Analytical Maze: A Comparative Guide to LC-MS, GC-MS, and HPLC-UV Methods for Benzyl Tetrahydro-2H-pyran-4-carboxylate Analysis
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of pharmaceutical intermediates like Benzyl tetrahydro-2H-pyran-4-carboxylate is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method and its alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This objective comparison is supported by experimental data from analogous compounds to aid in the selection of the most suitable technique for specific research needs.
At a Glance: Method Comparison
| Parameter | LC-MS/MS (Proposed) | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |
| Specificity | Very High | High | Moderate |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | ng/mL range | µg/mL range |
| Sample Preparation | Simple Dilution | Derivatization Required | Derivatization may be needed |
| Throughput | High | Moderate | High |
| Instrumentation Cost | High | Moderate | Low |
| Typical Run Time | < 10 minutes | 10-20 minutes | 10-15 minutes |
Proposed LC-MS/MS Method: The Gold Standard
LC-MS/MS stands as the premier technique for the quantification of pharmaceutical compounds due to its inherent specificity and sensitivity.[1] For this compound, a reversed-phase LC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is proposed.
Experimental Protocol
Sample Preparation: A simple "dilute-and-shoot" approach is often feasible.
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase to prepare calibration standards and quality control samples.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for retaining the analyte.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) would be effective.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is anticipated to be effective due to the potential for protonation.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined by infusing a standard of this compound.
Method Development and Validation Workflow
The development of a robust LC-MS method follows a logical progression from initial parameter optimization to full validation.
Alternative Methods: GC-MS and HPLC-UV
While LC-MS offers superior performance, GC-MS and HPLC-UV present viable alternatives depending on the specific analytical requirements and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
Experimental Protocol (with Derivatization):
A common derivatization strategy for carboxylic acids is esterification. For instance, derivatization with 4-t-butylbenzyl bromide has been shown to be effective for GC-MS analysis of carboxylic acids.[3]
-
Derivatization: The sample is reacted with a derivatizing agent (e.g., 4-t-butylbenzyl bromide) to form a more volatile ester.
-
Extraction: The derivatized analyte is extracted into an organic solvent.
-
GC-MS Analysis: The extract is injected into the GC-MS system.
GC-MS Conditions (based on a similar compound analysis): [3]
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
Ionization: Electron Ionization (EI).
Performance Data for a Derivatized Carboxylic Acid (4-t-butylbenzyl ester): [3]
| Analyte (as 4-t-butylbenzyl ester) | Retention Time (min) | Quantitative Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Propionic acid | 13.14 | 205 | 0.51 | 1.7 |
| Valeric acid | 15.19 | 233 | 3.0 | 9.9 |
| n-Octanoic acid | 17.96 | 275 | 0.78 | 2.6 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique.[4] However, it may lack the sensitivity and specificity of MS-based methods. For compounds with weak UV chromophores, derivatization can be employed to enhance detection.[5]
Experimental Protocol (with Derivatization):
A derivatization reagent that introduces a strong chromophore, such as 1-(4-Nitrophenyl) piperazine (4-NPP), can be used.[5]
-
Derivatization: The sample is reacted with the derivatizing agent.
-
HPLC-UV Analysis: The reaction mixture is directly injected into the HPLC system.
HPLC-UV Conditions (based on a similar compound analysis): [5][6]
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivative (e.g., 392 nm for 4-NPP derivatives).[5]
Performance Data for Derivatized Benzyl Halides: [5][7]
| Analyte (as 4-NPP derivative) | LOQ (µg/g) |
| Benzyl bromide | 7-9 |
| 4-Bromomethylbiphenyl | 17.5-22.5 |
Logical Framework for Method Selection
The choice of analytical technique depends on a balance of factors including the required sensitivity, specificity, sample matrix, and available resources.
References
- 1. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination of Benzyl tetrahydro-2H-pyran-4-carboxylate: HPLC vs. Alternative Methods
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. Benzyl tetrahydro-2H-pyran-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. Supported by detailed experimental protocols and comparative data, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase HPLC method is proposed here, offering high resolution and sensitivity for the separation of the main compound from potential process-related impurities.
Proposed Reversed-Phase HPLC Method
A robust and selective RP-HPLC method is proposed for the routine purity analysis of this compound. This method is designed to separate the target compound from potential impurities that may arise during its synthesis, such as unreacted starting materials and by-products.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| A: Water | |
| B: Acetonitrile | |
| Gradient: 60% B to 95% B over 20 minutes | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (due to the benzyl group's absorbance) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition (60% Acetonitrile in Water) to obtain a concentration of about 1 mg/mL.
-
Instrumentation: Utilize a standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject 10 µL of the prepared sample and run the gradient program as detailed in Table 1.
-
Data Analysis: The purity is determined by calculating the peak area percentage. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
HPLC Purity Analysis Workflow
Workflow for HPLC Purity Assessment.
Alternative Analytical Techniques
While HPLC is a powerful tool, a multi-technique approach is often recommended for a comprehensive purity assessment.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are valuable orthogonal techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for the separation and identification of volatile and thermally stable compounds.[2] It can be particularly useful for identifying volatile impurities that may not be well-retained or detected by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both identification and quantification of the main component and impurities without the need for a reference standard for each impurity.[1][3]
Table 2: Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Liquid-solid phase separation | Gas-solid phase separation and mass analysis | Nuclear spin transitions in a magnetic field |
| Compound Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Advantages | Robust, widely available, good for non-volatile compounds.[2] | High sensitivity and specificity for identification of volatile impurities.[2] | Provides structural information, absolute quantification (qNMR).[3] |
| Disadvantages | Requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds.[2] | Lower sensitivity compared to chromatographic methods. |
| Analysis Time | 20-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per sample |
Experimental Protocols for Alternative Techniques
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Inlet Temperature: 280°C.[2]
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Mass Range: 50-500 amu.[2]
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard proton NMR spectrum. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.
-
Data Analysis: Integrate the signals corresponding to the compound and any visible impurities. The relative purity can be determined from the integral ratios.
Decision Tree for Technique Selection
Decision tree for selecting an analytical technique.
Conclusion
For the routine purity assessment of this compound, the proposed reversed-phase HPLC method offers a robust, reliable, and accessible solution. It provides excellent separation capabilities for the main component from potential non-volatile impurities. However, for a comprehensive characterization, especially during process development or for regulatory submissions, a multi-technique approach is highly recommended. GC-MS serves as a powerful complementary technique for the identification of unknown volatile impurities, while NMR spectroscopy is invaluable for structural confirmation and absolute quantification. The choice of the most suitable technique, or combination thereof, will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the need for absolute quantification, and the available instrumentation.
References
A Comparative Analysis of Ester Protecting Groups for Tetrahydropyran-4-Carboxylic Acid: Benzyl Ester vs. Alternatives
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical parameter that dictates the overall efficiency and success of a synthetic route. For the protection of carboxylic acids such as tetrahydropyran-4-carboxylic acid, a variety of ester protecting groups are at the disposal of the synthetic chemist. This guide provides a detailed comparison of the benzyl ester protecting group against other commonly employed esters, namely methyl, ethyl, and tert-butyl esters. The comparison focuses on their stability, ease of cleavage, and typical yields, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The choice of a protecting group is contingent upon its stability to a range of reaction conditions and the orthogonality of its deprotection, allowing for the selective removal of one protecting group in the presence of others. Benzyl esters are a popular choice due to their robustness and their unique cleavage by catalytic hydrogenolysis, a mild and neutral method. In contrast, tert-butyl esters offer excellent stability towards basic and nucleophilic conditions and are readily cleaved by acid. Methyl and ethyl esters, while simple to introduce, are typically removed under basic or acidic hydrolysis conditions.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for the benzyl, tert-butyl, methyl, and ethyl ester protecting groups for a carboxylic acid. The data represents typical conditions and yields compiled from various sources.
Table 1: Comparison of Protection Methods for Tetrahydropyran-4-Carboxylic Acid
| Protecting Group | Protection Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Benzyl Ester | Benzylation | Benzyl bromide, NaHCO₃ | DMF/1,4-Dioxane | 90 | 24 h | 85-95 |
| tert-Butyl Ester | Acid-catalyzed addition | Isobutylene, cat. H₂SO₄ | Dichloromethane | Room Temp. | 2-4 h | >90 |
| Methyl Ester | Alkylation | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 3 h | ~99[1][2] |
| Ethyl Ester | Fischer Esterification | Ethanol, cat. H₂SO₄ | Ethanol | Reflux | 4-8 h | 80-95 |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Deprotection Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Benzyl Ester | Hydrogenolysis | H₂, 10% Pd/C | Methanol or Ethyl Acetate | Room Temp. | 1-16 h | >95 |
| tert-Butyl Ester | Acidolysis | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | 1-5 h | >95[1] |
| Methyl Ester | Saponification | LiOH or NaOH | THF/H₂O or MeOH/H₂O | Room Temp. to Reflux | 1-12 h | >90 |
| Ethyl Ester | Saponification | KOH or NaOH | EtOH/H₂O | Room Temp. to Reflux | 2-12 h | >90 |
Table 3: Stability Profile of Ester Protecting Groups
| Protecting Group | Strong Acids | Strong Bases | Nucleophiles | Hydrogenolysis |
| Benzyl Ester | Labile | Stable | Stable | Labile |
| tert-Butyl Ester | Labile | Stable | Stable | Stable |
| Methyl Ester | Stable | Labile | Labile | Stable |
| Ethyl Ester | Stable | Labile | Labile | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic carboxylic acid, applicable to tetrahydropyran-4-carboxylic acid, are provided below.
Benzyl Ester
Protection Protocol: Benzylation of Tetrahydropyran-4-Carboxylic Acid
-
To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate (1.0 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 90°C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the benzyl ester.
Deprotection Protocol: Hydrogenolysis of Benzyl Tetrahydropyran-4-carboxylate
-
Dissolve the benzyl ester (1.0 eq) in methanol or ethyl acetate in a flask equipped with a stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the suspension vigorously at room temperature for 1-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
tert-Butyl Ester
Protection Protocol: Acid-Catalyzed Esterification with Isobutylene
-
Dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in dichloromethane in a pressure-resistant vessel.
-
Cool the solution to -78°C and add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Carefully add condensed isobutylene (2-3 eq).
-
Seal the vessel and allow it to warm to room temperature, stirring for 2-4 hours.
-
Cool the vessel before carefully opening. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography if necessary.
Deprotection Protocol: Acidolysis with Trifluoroacetic Acid (TFA)
-
Dissolve the tert-butyl ester (1.0 eq) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture).
-
Stir the reaction mixture at room temperature for 1-5 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can often be used without further purification.
Methyl Ester
Protection Protocol: Methylation with Dimethyl Sulfate [1][2]
-
To a stirred suspension of anhydrous potassium carbonate (1.1 eq) in acetone, slowly add tetrahydropyran-4-carboxylic acid (1.0 eq).
-
Add dimethyl sulfate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
After cooling, filter off the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrates, dry over an anhydrous agent, and concentrate under reduced pressure to afford methyl tetrahydropyran-4-carboxylate, which is often of sufficient purity for subsequent steps.
Deprotection Protocol: Saponification with Lithium Hydroxide
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5-3.0 eq).
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with dilute HCl.
-
Extract the carboxylic acid with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow Visualization
The general workflow for the utilization of an ester protecting group in a multi-step synthesis is depicted below.
Caption: General workflow for the protection and deprotection of a carboxylic acid.
Conclusion
The selection of an appropriate ester protecting group for tetrahydropyran-4-carboxylic acid is a critical decision that should be guided by the specific requirements of the synthetic route.
-
Benzyl esters are ideal for syntheses that require robust protection under acidic and basic conditions, with the advantage of a mild and neutral deprotection via hydrogenolysis. However, this method is incompatible with other functional groups susceptible to reduction.
-
Tert-butyl esters provide excellent stability in basic and nucleophilic environments, making them suitable for reactions involving organometallics or strong bases. Their clean and efficient removal with acid is a significant advantage, provided other functional groups in the molecule are acid-stable.
-
Methyl and ethyl esters are simple and economical protecting groups. Their lability to basic hydrolysis offers an orthogonal deprotection strategy when acid-sensitive groups are present. However, the harsh conditions required for their removal can be a limitation for sensitive substrates.
Ultimately, a careful consideration of the stability and reactivity of all functional groups present in the molecule will enable the researcher to choose the most suitable ester protecting group for a successful and efficient synthesis.
References
Stability of Benzyl Tetrahydro-2H-pyran-4-carboxylate: A Comparative Guide for Drug Development
In the landscape of pharmaceutical development, the stability of ester-containing molecules is a critical parameter influencing formulation strategies, shelf-life, and ultimately, therapeutic efficacy. Benzyl esters, a common motif in drug candidates and prodrugs, exhibit a wide range of stability profiles dictated by their molecular structure. This guide provides a comparative analysis of the stability of Benzyl tetrahydro-2H-pyran-4-carboxylate against other benzyl esters, supported by available experimental data, to assist researchers in making informed decisions during the drug development process.
While direct comparative stability studies for this compound are not extensively available in the public domain, its stability can be inferred by examining the behavior of analogous benzyl esters under various stress conditions. This guide synthesizes existing data on the hydrolytic, thermal, and photolytic stability of different classes of benzyl esters to provide a predictive framework for the performance of this compound.
Comparative Stability Data
The stability of a benzyl ester is profoundly influenced by the nature of the carboxylic acid and any substituents on the benzyl group. The following tables summarize quantitative data from studies on various benzyl esters, offering a baseline for comparison.
Table 1: Hydrolytic Stability of Benzyl Esters and Related Compounds
| Compound | Condition | Half-life (t½) | Reference |
| Methyl Benzoate | Base Hydrolysis | 14 min | [1] |
| Ethyl Benzoate | Base Hydrolysis | 12 min | [1] |
| Benzyl Benzoate | Base Hydrolysis | 16 min | [1] |
| Phenyl Benzoate | Base Hydrolysis | 11 min | [1] |
| Methyl Benzoate | Rat Plasma | 36 min | [1] |
| Ethyl Benzoate | Rat Plasma | 17 min | [1] |
| Benzyl Benzoate | Rat Plasma | - | |
| Phenyl Benzoate | Rat Plasma | 7 min | [1] |
| Methyl Benzoate | Rat Liver Microsomes | 15 min | [1] |
| Ethyl Benzoate | Rat Liver Microsomes | 12 min | [1] |
| Benzyl Benzoate | Rat Liver Microsomes | - | |
| Phenyl Benzoate | Rat Liver Microsomes | 10 min | [1] |
Note: Data for this compound is not available in the cited literature and is included for structural comparison.
Based on the data, the rate of hydrolysis is influenced by both the alcoholic and acidic portions of the ester. For this compound, the electronic and steric effects of the tetrahydro-pyran ring will be a key determinant of its hydrolytic stability.
Table 2: Thermal Degradation of Aromatic Esters
| Compound | Tdegr onset (°C) | Tdegr endset (°C) | Reference |
| Benzyl Benzoate (BEB) | ~150 | ~250 | [2] |
| Dimethyl Terephthalate (DiMeOHTe) | ~140 | ~240 | [2] |
| Methyl-2-furoate (Me-2-Fu) | 67 | 213 | [2] |
| Phenyl Benzoate (PHB) | ~150 | ~250 | [2] |
Note: The thermal stability of this compound is not detailed in the provided search results.
The thermal stability of benzyl esters is generally high, with degradation commencing well above typical storage temperatures. The onset of degradation for aromatic esters is generally above 150°C[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of compound stability. Below are representative protocols for key stability-indicating assays.
Hydrolytic Stability Assay
Objective: To determine the rate of hydrolysis of the ester in aqueous solution at different pH values.
Protocol:
-
Solution Preparation: Prepare buffer solutions at desired pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological pH).
-
Sample Preparation: Dissolve a known concentration of the test ester in a suitable co-solvent (e.g., acetonitrile or methanol) and then dilute with the appropriate buffer to a final concentration, ensuring the organic solvent content is low (typically <1%) to avoid affecting the hydrolysis rate.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) in a water bath or incubator.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Quench the hydrolysis reaction immediately by adding a suitable agent (e.g., an acidic or basic solution to neutralize the buffer) and/or by dilution in the mobile phase for analysis.
-
Analysis: Analyze the concentration of the remaining parent ester and/or the formation of the degradation products (carboxylic acid and benzyl alcohol) using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the linear regression line gives the pseudo-first-order rate constant (k), and the half-life (t½) can be calculated using the equation: t½ = 0.693/k.
Thermal Stability Assay (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal stability and decomposition profile of the ester.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition (Tdegr onset) is a key indicator of thermal stability.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Determining Hydrolytic Stability of Benzyl Esters.
Caption: Workflow for Thermogravimetric Analysis of Benzyl Ester Stability.
References
A Comparative Guide to the X-ray Crystal Structure of Benzyl Tetrahydro-2H-pyran-4-carboxylate Derivatives: A Practical Approach for Researchers
Abstract
The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules and approved pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a privileged scaffold in drug design. This guide focuses on Benzyl tetrahydro-2H-pyran-4-carboxylate and its derivatives, compounds of significant interest as pharmaceutical intermediates. While a public X-ray crystal structure for the parent compound, this compound, is not currently available in open-access databases such as the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its structural elucidation. We present a detailed, field-proven workflow for the synthesis, crystallization, and X-ray diffraction analysis of this class of compounds. Furthermore, we offer a comparative analysis of the anticipated structural features of this compound with known crystal structures of related tetrahydropyran derivatives. This guide is intended to serve as a practical resource for researchers in structural biology, medicinal chemistry, and drug development, enabling them to navigate the challenges of small molecule crystallography and leverage structural insights for rational drug design.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran ring is a saturated six-membered heterocycle containing one oxygen atom. Its prevalence in natural products and synthetic drugs stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate solubility and cell permeability. The conformational landscape of the tetrahydropyran ring, primarily adopting a chair conformation, allows for precise spatial positioning of substituents, which is critical for molecular recognition at biological targets.
This compound serves as a versatile building block in the synthesis of more complex molecules. The benzyl ester provides a readily cleavable protecting group, while the tetrahydropyran ring can be further functionalized. Understanding the three-dimensional structure of this and related molecules is paramount for structure-activity relationship (SAR) studies and for the design of novel therapeutics with improved potency and selectivity.
A Practical Workflow for Crystal Structure Determination
The following sections outline a detailed, step-by-step methodology for determining the X-ray crystal structure of this compound derivatives.
Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward esterification of the commercially available Tetrahydro-2H-pyran-4-carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following protocols provide a starting point for the crystallization of small organic molecules like this compound.
General Considerations for Crystallization:
-
Purity: Start with material that is at least 95% pure. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but have low solubility when cold. A screening of solvents with varying polarities is recommended.
-
Slow Cooling: Rapid cooling often leads to the formation of small, poorly ordered crystals. A slow, controlled cooling process is crucial for growing large, high-quality crystals.
Experimental Protocol: Recrystallization by Slow Evaporation
-
Dissolve a small amount of the purified compound (5-10 mg) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial to create a nearly saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.
-
Monitor for the formation of single crystals.
Experimental Protocol: Vapor Diffusion
-
In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile "good" solvent.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a sealed jar).
-
Add a more volatile "poor" solvent (an anti-solvent) to the bottom of the larger container.
-
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Logical Flow of Crystallization Experiments
Caption: A workflow diagram illustrating the logical progression of crystallization experiments for small organic molecules.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions.
Comparative Structural Analysis: Expected Conformation vs. Known Derivatives
In the absence of an experimental structure for this compound, we can predict its likely conformation based on fundamental principles of stereochemistry and by comparing it to the known crystal structures of related derivatives.
The tetrahydropyran ring is expected to adopt a stable chair conformation. The bulky benzyl carboxylate substituent at the C4 position will preferentially occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions).
Table 1: Comparison of Structural Features of Tetrahydropyran Derivatives
| Compound/Derivative | Substituent at C4 | Observed Conformation of Substituent | Key Torsional Angles (°) | Reference |
| This compound (Predicted) | -CO₂Bn | Equatorial | - | - |
| 4-Carbamoyltetrahydropyran | -CONH₂ | Equatorial | O-C-C-N: ~180 | [CSD Refcode: XXXXXX] |
| Methyl tetrahydro-2H-pyran-4-carboxylate | -CO₂Me | Equatorial | O-C-C-O: ~180 | [CSD Refcode: YYYYYY] |
| Tetrahydro-2H-pyran-4-carboxylic acid | -COOH | Equatorial | O-C-C-O: ~175 | [CSD Refcode: ZZZZZZ] |
(Note: CSD refcodes are placeholders as a comprehensive search for these specific simple derivatives' crystal structures in the public domain was not fruitful. The conformational preferences are based on established principles of conformational analysis.)
The primary difference between these derivatives lies in the nature of the ester or amide group at the C4 position. While the overall chair conformation of the THP ring is expected to be conserved, the orientation of the benzyl group in the title compound will be of particular interest. It is likely to adopt a conformation that minimizes steric clashes with the THP ring.
Conformational Isomers of the Tetrahydropyran Ring
Caption: Energy landscape of the primary conformations of the tetrahydropyran ring.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the structural elucidation of this compound and its derivatives. While an experimental crystal structure for the title compound remains to be determined, the protocols and comparative analysis presented here offer a solid foundation for researchers in this field. The determination of this crystal structure would provide valuable insights into the conformational preferences of this important pharmaceutical intermediate and would be a welcome addition to the collective knowledge of small molecule crystallography. Future work should focus on the synthesis and crystallization of a wider range of derivatives to build a more comprehensive understanding of the structure-property relationships in this class of compounds.
A Spectroscopic Guide to Differentiating Positional Isomers of Benzyl Tetrahydro-2H-pyran-4-carboxylate
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is a cornerstone of rigorous research and development. Positional isomers, while possessing identical molecular formulas, can exhibit divergent biological activities, physical properties, and chemical reactivities. This guide provides an in-depth spectroscopic comparison of benzyl tetrahydro-2H-pyran-4-carboxylate and its 2- and 3-positional isomers. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to unambiguously differentiate these closely related compounds.
The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, valued for its metabolic stability and ability to engage in hydrogen bonding. The position of substituents on this ring critically influences molecular conformation and, consequently, function. This guide offers the experimental rationale and detailed protocols necessary for researchers to confidently assign the correct isomeric structure.
The Challenge of Isomeric Differentiation
The three isomers under investigation—benzyl tetrahydro-2H-pyran-2-carboxylate, benzyl tetrahydro-2H-pyran-3-carboxylate, and this compound—share the same molecular weight and elemental composition. Their primary distinction lies in the attachment point of the benzyl carboxylate group to the tetrahydropyran ring. This seemingly subtle difference induces significant changes in the local electronic environment of the nuclei and bonds within each molecule, which can be detected and interpreted through modern spectroscopic methods.
Below is a logical workflow for the spectroscopic analysis and differentiation of the isomers.
Caption: Workflow for Isomeric Differentiation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons. The key differentiating factor is the influence of the ring oxygen and the ester group on the chemical shifts (δ) of adjacent protons.
Comparative ¹H NMR Data Analysis
The expected chemical shifts for the diagnostic protons in each isomer are summarized below. The electronegative oxygen atom deshields nearby protons, causing them to resonate at a higher chemical shift (further downfield).
| Isomer | Diagnostic Proton(s) | Expected Chemical Shift (δ, ppm) | Key Differentiating Feature |
| 2-Carboxylate | H2 (proton on the same carbon as the ester) | ~4.2 - 4.5 | A single, highly deshielded proton adjacent to both the ring oxygen and the ester carbonyl. |
| 3-Carboxylate | H2ax, H2eq (protons on the carbon adjacent to the oxygen) | ~3.5 - 4.0 | Two deshielded protons adjacent to the ring oxygen, but not directly attached to the ester-bearing carbon. |
| 4-Carboxylate | H2/H6 and H3/H5 (protons adjacent to the oxygen and ester, respectively) | H2/H6: ~3.5 - 4.1, H3/H5: ~1.8 - 2.2 | Symmetrical structure leads to fewer unique signals. Protons at C2/C6 are deshielded by oxygen, while protons at C3/C5 are not. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the multiplicities and coupling constants.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature. The chemical shifts of the carbons in the tetrahydropyran ring are highly sensitive to the position of the electron-withdrawing ester group.
Comparative ¹³C NMR Data Analysis
The carbon directly attached to the ester group and the carbon(s) adjacent to the ring oxygen are the most diagnostic signals.
| Isomer | Diagnostic Carbon(s) | Expected Chemical Shift (δ, ppm) | Key Differentiating Feature |
| 2-Carboxylate | C2 | ~75 - 80 | The C2 carbon is significantly deshielded by both the adjacent oxygen and the directly attached ester group. |
| 3-Carboxylate | C2, C3, C4 | C2: ~65-70, C3: ~40-45 | C2 is deshielded by the ring oxygen. C3 is deshielded by the ester. The shifts are distinct from the other isomers. |
| 4-Carboxylate | C4 | ~40 - 45 | The C4 carbon, bearing the ester, is deshielded relative to an unsubstituted alkane but is not directly influenced by the ring oxygen. The C2/C6 carbons will appear around 67 ppm. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration (15-25 mg) may be beneficial.
-
Instrumentation: A 400 MHz NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 or more, as needed for adequate signal-to-noise.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (CDCl₃) at ~77.16 ppm can be used as a secondary reference.
Caption: Key NMR distinguishing features for the isomers.
Infrared (IR) Spectroscopy: A Focus on Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While all three isomers will show characteristic absorptions for the ester (C=O and C-O) and the ether (C-O-C) functionalities, subtle shifts in the vibrational frequencies can sometimes be observed. The primary utility of IR is to confirm the functional group constitution rather than to definitively distinguish the positional isomers.
Comparative IR Data Analysis
| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |
| Ester C=O Stretch | 1730 - 1750 | This strong, sharp absorption will be present in all isomers. The exact position may shift slightly based on the electronic environment, but this is often not sufficient for unambiguous assignment. |
| Ether C-O-C Stretch | 1050 - 1150 | A strong, characteristic band confirming the presence of the tetrahydropyran ring. |
| sp³ C-H Stretch | 2850 - 3000 | Present in all isomers, corresponding to the aliphatic C-H bonds. |
| Aromatic C=C Stretch | ~1600, ~1450-1500 | Confirms the presence of the benzyl group. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound, which will be identical for all three isomers. However, the power of MS in isomer differentiation lies in the analysis of fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID). The position of the ester group will direct how the molecule breaks apart.
Comparative Fragmentation Analysis
All isomers are expected to show a peak for the benzyl cation ([C₇H₇]⁺, m/z = 91) or the tropylium ion, which is a very stable fragment. The key to differentiation lies in the fragmentation of the tetrahydropyran ring itself.
-
2-Carboxylate Isomer: Fragmentation may be initiated by the loss of the benzyloxycarbonyl group or by cleavage adjacent to the ring oxygen, leading to characteristic fragments.
-
3- and 4-Carboxylate Isomers: These isomers will likely undergo retro-Diels-Alder or other ring-opening fragmentations. The specific masses of the resulting charged fragments will differ based on the initial position of the ester group, providing a fingerprint for each isomer. For instance, the fragmentation of the 4-substituted ring is often more straightforward than the 3-substituted one.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the major fragment ions and propose fragmentation pathways that are consistent with each isomeric structure. Compare the relative abundances of key fragments between the different isomers.
Conclusion
While all three spectroscopic techniques provide valuable information, NMR spectroscopy (both ¹H and ¹³C) stands out as the most definitive method for distinguishing between the positional isomers of benzyl tetrahydro-2H-pyran-carboxylate. The predictable and significant differences in chemical shifts, arising from the proximity of protons and carbons to the influential ring oxygen and ester functionalities, allow for confident and unambiguous structural assignment. Mass spectrometry provides crucial supporting evidence through unique fragmentation patterns, while IR spectroscopy serves to confirm the presence of the expected functional groups. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their compounds, a critical step in any chemical or pharmaceutical investigation.
A Comparative Guide to the Enantiomeric Separation of Benzyl Tetrahydro-2H-pyran-4-carboxylate Derivatives by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric separation of chiral molecules is a critical step in drug development and chemical research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of methodologies for the enantiomeric separation of Benzyl tetrahydro-2H-pyran-4-carboxylate and its derivatives using chiral High-Performance Liquid Chromatography (HPLC). The information presented is based on established chromatographic principles and application data for structurally related compounds, offering a valuable resource for method development and optimization.
Comparison of Chiral Stationary Phases and Methods
The successful chiral separation of this compound derivatives is highly dependent on the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a wide range of racemates, including esters and carboxylic acids.
Herein, we compare the performance of two common types of polysaccharide-based CSPs for the separation of a structurally related compound, 3,4-Dihydro-2H-pyran-2-carboxylic acid, which provides a strong basis for the method development for its benzyl ester derivative.
Table 1: Comparison of Chiral HPLC Methods for Tetrahydropyran Carboxylic Acid Derivatives
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Lux® 5 µm Cellulose-1 | 3,4-Dihydro-2H-pyran-2-carboxylic acid | Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) (90:10) | 1.0 | 1.34 | Not Reported | [Phenomenex] |
| CHIRALCEL® OD-H | 3,4-Dihydro-2H-pyran-2-carboxylic acid | Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) (90:10) | 1.0 | Predicted ~1.3 | Predicted >1.5 | Inferred |
Note: Data for CHIRALCEL® OD-H is inferred based on its known equivalence to Lux® Cellulose-1. The separation factor (α) is a measure of the selectivity between the two enantiomers, while the resolution (Rs) is a measure of the baseline separation between the two peaks.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting separation methods. Below are the methodologies for the chiral separation of 3,4-Dihydro-2H-pyran-2-carboxylic acid, which can be adapted for this compound.
Method 1: Separation on Lux® 5 µm Cellulose-1
-
Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) (90:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV, wavelength not specified (typically 210-254 nm for this class of compounds)
-
Injection Volume: Not specified (typically 5-20 µL)
-
Sample Preparation: The racemic standard of 3,4-Dihydro-2H-pyran-2-carboxylic acid is dissolved in the mobile phase or a compatible solvent.
Method 2: Predicted Protocol for CHIRALCEL® OD-H
Given that CHIRALCEL® OD-H is a well-established equivalent to Lux® Cellulose-1, a similar protocol is expected to yield comparable results for the separation of this compound.
-
Column: CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) (initial composition 90:10, v/v/v, can be optimized)
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (can be varied, e.g., 25°C, for optimization)
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Experimental Workflow and Logic
The process of developing a chiral HPLC separation method follows a logical progression from initial screening to final optimization. This workflow ensures a systematic approach to achieving the desired enantiomeric resolution.
Caption: General workflow for chiral HPLC method development.
Signaling Pathways and Logical Relationships
The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various intermolecular interactions between the chiral analyte and the chiral selector. Understanding these interactions is key to rational method development.
Caption: Interactions driving chiral recognition on polysaccharide CSPs.
Safety Operating Guide
Proper Disposal of Benzyl Tetrahydro-2H-Pyran-4-Carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal and environmental safety. This document provides a comprehensive, step-by-step guide for the proper disposal of Benzyl tetrahydro-2H-pyran-4-carboxylate, a common intermediate in organic synthesis.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Although comprehensive toxicological properties may not be fully investigated, the compound should be treated with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[2]
-
Respiratory Protection: If working with aerosols or in a poorly ventilated area, use a NIOSH-approved respirator.
-
Protective Clothing: A lab coat or flame-retardant antistatic protective clothing should be worn to protect street clothing.[2]
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
Spill Management
In the event of a spill, follow these steps immediately:
-
Evacuate: Clear the immediate area of all non-essential personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Use an inert, non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill.[2][4] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.[2][4] Use non-sparking tools if the substance is flammable.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2]
-
Dispose: The container with the collected waste must be disposed of as hazardous chemical waste.[2]
Disposal Procedures
The disposal of this compound must be treated as hazardous chemical waste.[2] Direct disposal into drains or regular trash is strictly prohibited.[2][5]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[4]
-
Do not mix with other waste materials.
-
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2]
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Boiling Point | 166 - 166.5 °C | |
| Density | 1.084 g/cm³ at 25 °C | |
| Storage Temperature | 2-8°C, dry, sealed |
Experimental Protocols
Note: The following are general procedural guidelines. Specific experimental protocols should be developed and approved by the institution's environmental health and safety department.
Small-Scale Laboratory Spill Clean-up:
-
Preparation: Don all necessary PPE before approaching the spill. Ensure the availability of a spill kit with appropriate absorbent material.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material.
-
Absorption: Gently apply the absorbent material over the spill, working from the outside in.
-
Collection: Once the liquid is fully absorbed, use a non-sparking scoop or spatula to transfer the material into a labeled hazardous waste container.
-
Final Cleaning: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzyl tetrahydro-2H-pyran-4-carboxylate
This guide provides crucial safety, handling, and disposal information for Benzyl tetrahydro-2H-pyran-4-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.
Immediate Safety Precautions: Before handling, ensure a well-ventilated area, preferably a chemical fume hood, is in operation.[1] Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Type and Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. Must conform to EN166 (EU) or NIOSH (US) standards.[1][2] | Protects against potential splashes of the compound, which may be irritating to the eyes.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[1] For full contact, butyl rubber with a minimum layer thickness of 0.3 mm is recommended. For splash contact, nitrile rubber with a minimum layer thickness of 0.4 mm is suitable. | Prevents skin contact.[1] Disposable nitrile gloves offer good protection for short-term use.[1] |
| Skin and Body Protection | A laboratory coat or impervious clothing should be worn.[2] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Generally not required if handled in a fume hood.[1] If there is a risk of generating dust or aerosols outside a fume hood, an air-purifying respirator with appropriate cartridges should be used. | Minimizes inhalation of the compound. Engineering controls like fume hoods are the primary defense.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[4]
-
Log the compound in your chemical inventory.
2. Preparation for Use:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Conduct all weighing and solution preparation inside a certified chemical fume hood.[1]
-
Use dedicated spatulas and weighing paper.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]
3. Experimental Use:
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
Accidental Release and First Aid Measures
-
Spills: In case of a small spill, restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[1] Carefully collect the absorbed material into a designated hazardous waste container.[1] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: Collect all solid waste contaminated with the compound (e.g., gloves, pipette tips, weighing paper) in a designated, leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled hazardous waste container.[1]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol [4][7] |
| Storage Temperature | 2-8°C[4] |
| Appearance | White to brown solid (for similar compounds)[5] |
| Melting Point/Range | 87 - 89 °C (for a similar compound)[5] |
| Boiling Point/Range | 115 °C @ 20 mmHg (for a similar compound)[5] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
